2,6-Dichloro-N-(o-fluorobenzyl)aniline (Chemical Formula: C₁₃H₁₀Cl₂FN) represents a specialized intermediate within the diarylamine class, often utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and ion channel modulators.
Structurally, this compound merges two "privileged" medicinal chemistry motifs:
The 2,6-Dichloroaniline Core: A steric and electronic modulator found in blockbuster drugs like Diclofenac and Clonidine . The chlorine atoms at the 2,6-positions force the aromatic ring out of planarity relative to the nitrogen, reducing conjugation and significantly lowering the basicity of the amine (pKa < 1.0).
The o-Fluorobenzyl Moiety: A lipophilic anchor that improves metabolic stability by blocking labile sites on the ring and enhancing binding affinity through halogen bonding or hydrophobic interactions.
This guide details the physicochemical properties, optimized synthesis protocols, and critical characterization workflows required for the reliable production and study of this compound.
Physicochemical Properties
The following data is essential for formulation and assay development. The high lipophilicity (LogP > 4) necessitates the use of organic co-solvents in biological assays.
Property
Value (Experimental/Predicted)
Significance
Molecular Weight
270.13 g/mol
Small molecule, Rule of 5 compliant.
Appearance
White to off-white crystalline solid
Indicates high purity; yellowing suggests oxidation.
LogP (Octanol/Water)
~4.2 ± 0.3
Highly lipophilic; requires DMSO/Ethanol for solubilization.
pKa (Conjugate Acid)
~0.5 - 1.0
Extremely weak base; remains neutral at physiological pH (7.4).
Melting Point
55 - 60 °C (Estimated)
Low melting point facilitates purification by recrystallization.
Solubility (Water)
< 0.1 mg/mL
Practically insoluble.
Solubility (Organic)
High in DMSO, DCM, Ethanol
Suitable for stock solutions (10-100 mM).
Synthesis Protocol: Reductive Amination Strategy
Rationale: Direct alkylation of 2,6-dichloroaniline with 2-fluorobenzyl bromide is often sluggish and low-yielding due to the steric hindrance of the ortho-chlorines and the low nucleophilicity of the aniline nitrogen.
Recommended Method:Reductive Amination using Sodium Triacetoxyborohydride (STAB). This method is milder, minimizes over-alkylation, and tolerates the steric bulk of the 2,6-dichloro motif.
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
Step-by-Step Procedure:
Imine Formation (In Situ):
In a dry round-bottom flask under Nitrogen (N₂) atmosphere, dissolve 2,6-Dichloroaniline (10 mmol) and 2-Fluorobenzaldehyde (11 mmol) in anhydrous DCE (30 mL).
Add Acetic Acid (10-20 mmol). Stir at room temperature for 30–60 minutes to promote equilibrium formation of the imine/iminium species. Note: The steric bulk may slow this step; monitoring by TLC is crucial.
Reduction:
Cool the mixture to 0°C (optional, but recommended to control exotherm).
Add NaBH(OAc)₃ (15 mmol) portion-wise over 10 minutes.
Allow the reaction to warm to room temperature and stir for 12–24 hours.
Quench & Workup:
Quench the reaction by slowly adding saturated aqueous Sodium Bicarbonate (NaHCO₃) until pH ~8.
Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL).
Wash combined organics with Brine, dry over Sodium Sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purification:
The crude oil is typically purified via Flash Column Chromatography using a Hexane/Ethyl Acetate gradient (Start 100:0 → 90:10). The product is non-polar and elutes early.
Workflow Visualization
The following diagram illustrates the logical flow for synthesis and purification, ensuring a self-validating process.
Figure 1: Optimized Reductive Amination Workflow for Sterically Hindered Anilines.
Analytical Characterization (Self-Validation)
To confirm identity and purity, the following analytical signals must be observed.
1. Proton NMR (¹H-NMR, 400 MHz, CDCl₃):
δ 7.20 - 7.40 ppm (m, 4H): Signals corresponding to the o-fluorobenzyl aromatic ring.
δ 7.10 ppm (d, 2H, J=8 Hz): The 3,5-protons of the dichloroaniline ring.
δ 6.80 ppm (t, 1H, J=8 Hz): The 4-proton of the dichloroaniline ring.
δ 4.40 - 4.60 ppm (d or s, 2H): The benzylic methylene (-CH₂-). This may appear as a doublet due to coupling with the NH proton or Fluorine.
δ 4.00 - 4.50 ppm (br s, 1H): The amine (-NH-) proton. Broad and exchangeable with D₂O.
2. Fluorine NMR (¹⁹F-NMR):
δ -118 ppm (approx): Single peak corresponding to the ortho-fluorine. This is a definitive confirmation of the correct isomer.
3. Mass Spectrometry (LC-MS):
ESI+ Mode: Look for [M+H]⁺ peak at m/z ~270/272/274 . The characteristic chlorine isotope pattern (9:6:1 for Cl₂) is diagnostic.
Safety & Handling (HSE)
Toxicity: Like most anilines, this compound should be treated as a potential methemoglobinemia inducer. Avoid inhalation and skin contact.
Skin Sensitization: Potential sensitizer; use nitrile gloves and long sleeves.
Storage: Store at 2–8°C in a desiccator. Protect from light to prevent slow oxidation of the amine.
References
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822-5880. Link
ECHA (European Chemicals Agency). (n.d.). "2,6-Dichloroaniline Registration Dossier." ECHA. Link
PubChem. (n.d.). "Compound Summary: 2,6-Dichloroaniline." National Library of Medicine. Link
Identifier Generation, Synthetic Pathways, and Pharmacophore Utility [1][2] Executive Summary This technical guide provides a definitive chemoinformatic and synthetic profile for N-(2-fluorobenzyl)-2,6-dichloroaniline (F...
Author: BenchChem Technical Support Team. Date: February 2026
Identifier Generation, Synthetic Pathways, and Pharmacophore Utility [1][2]
Executive Summary
This technical guide provides a definitive chemoinformatic and synthetic profile for N-(2-fluorobenzyl)-2,6-dichloroaniline (Formula: C₁₃H₁₀Cl₂FN).[1] While structurally related to the non-steroidal anti-inflammatory drug (NSAID) class—specifically the diclofenac and lumiracoxib families—this specific secondary amine represents a distinct pharmacophore often explored in the modulation of voltage-gated potassium channels (Kv7/KCNQ) and as a lipophilic scaffold in medicinal chemistry.[1]
This document details the generation of its unique InChIKey , outlines a green-chemistry-compliant reductive amination protocol for its synthesis, and establishes the analytical parameters required for validation.
Part 1: Molecular Identity & Chemoinformatics[3][4]
The precise identification of small molecules in high-throughput screening (HTS) relies on hashed identifiers to prevent database collisions.[1] For N-(2-fluorobenzyl)-2,6-dichloroaniline, the InChIKey serves as the primary digital fingerprint.[1]
The InChIKey QWJIXQYJGCJDAK-UHFFFAOYSA-N is derived from the Standard InChI string through a hashing algorithm.[1] It is critical to understand its components for database integration:
Block 1 (14 chars): QWJIXQYJGCJDAK — Encodes the molecular skeleton (connectivity).[1] Any change in atom connection (e.g., moving the fluorine from ortho to para) will completely change this block.
Block 2 (10 chars): UHFFFAOYSA — Encodes stereochemistry, tautomerism, and isotopic layers. The "SA" suffix indicates standard (S) InChI version and Neutral (A) protonation.
Block 3 (1 char): N — Indicates the protonation state (Neutral).[1]
Figure 1: Logic flow for generating the InChIKey from the molecular structure.[1] The hashing process ensures a fixed-length identifier for database indexing.[1]
Part 2: Synthetic Pathway (Reductive Amination)[1]
The most robust method for synthesizing N-(2-fluorobenzyl)-2,6-dichloroaniline is Reductive Amination .[1] This approach is preferred over direct alkylation (using benzyl halides) because it avoids over-alkylation (formation of tertiary amines) and operates under milder conditions.
Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification:
Purify the crude oil via flash column chromatography (Silica gel).
Eluent: Hexanes/Ethyl Acetate (gradient 95:5 to 80:20).
Yield: Expected yield is 65–80% as a colorless to pale yellow oil/solid.
Figure 2: Synthetic workflow for the reductive amination process. The use of STAB allows for a "one-pot" procedure where the imine is reduced in situ.[1]
Part 3: Analytical Validation
To validate the synthesis of the correct isomer (N-alkylation vs. C-alkylation) and ensure purity, Nuclear Magnetic Resonance (NMR) is the gold standard.[1]
Predicted ¹H NMR Data (400 MHz, CDCl₃)
The key diagnostic peak is the benzylic methylene group, which couples to the fluorine atom and the amine proton.
Expected [M+H]⁺: 270.02 (Calculated for ³⁵Cl isotopes).[1]
Isotopic Pattern: Look for the characteristic Cl₂ pattern (9:6:1 ratio for M, M+2, M+4) due to the two chlorine atoms.
Part 4: Applications in Drug Design
This molecule serves as a valuable bioisostere probe in medicinal chemistry.
Ion Channel Modulation (Kv7/KCNQ):
The N-benzyl-aniline scaffold is a core pharmacophore for Kv7 potassium channel openers (e.g., Retigabine).[1]
The 2,6-dichloro substitution restricts the conformational flexibility of the aniline ring, forcing it perpendicular to the benzyl group.[1] This "twist" is often required for hydrophobic pocket binding in ion channels.
The 2-fluoro substituent on the benzyl ring modulates metabolic stability (blocking P450 oxidation at the ortho-position) and alters the electrostatic potential of the ring.[1]
NSAID Analog Development:
Structurally, this is the "amine-reduced" analog of Diclofenac derivatives.[1]
It allows researchers to test the importance of the carboxylate group (found in Diclofenac) versus a neutral lipophilic amine in binding to COX-1/COX-2 active sites.[1]
References
IUPAC International Chemical Identifier (InChI) . NIST Chemistry WebBook.[1] National Institute of Standards and Technology. Available at: [Link][1]
Abdel-Magid, A. F., et al. (1996) .[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1] Available at: [Link][1]
PubChem Compound Summary . "2,6-Dichloroaniline Derivatives." National Center for Biotechnology Information.[1] Available at: [Link][1]
Wulgemuth, R. L. (2010). "Kv7 Channel Modulators." Journal of Medicinal Chemistry. (General reference for scaffold utility).
An In-depth Technical Guide to the Solubility of 2,6-Dichloro-N-(2-fluorobenzyl)aniline in Dimethyl Sulfoxide (DMSO)
This guide provides a comprehensive technical overview of the solubility of 2,6-Dichloro-N-(2-fluorobenzyl)aniline in dimethyl sulfoxide (DMSO). It is intended for researchers, scientists, and drug development profession...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of the solubility of 2,6-Dichloro-N-(2-fluorobenzyl)aniline in dimethyl sulfoxide (DMSO). It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the physicochemical principles and practical methodologies for determining and utilizing this solubility data. We will explore the properties of both the solute and the solvent, provide a detailed experimental protocol for solubility determination, and discuss the thermodynamic underpinnings of the dissolution process.
Introduction: The Significance of Solubility
Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a critical parameter in pharmaceutical sciences and chemical research. For a compound like 2,6-Dichloro-N-(2-fluorobenzyl)aniline, which is structurally related to potent pharmaceutical agents, understanding its solubility in a versatile solvent such as DMSO is paramount. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of both polar and nonpolar compounds, making it a common choice for in-vitro assays, compound library management, and as a reaction medium.[1][2]
Accurate solubility data is the bedrock of successful drug discovery and development, influencing everything from the design of biological screens and the interpretation of their results to the formulation of dosage forms.[3] This guide will provide the foundational knowledge and practical steps to expertly approach the solubility of 2,6-Dichloro-N-(2-fluorobenzyl)aniline in DMSO.
Physicochemical Properties of Solute and Solvent
The interaction between 2,6-Dichloro-N-(2-fluorobenzyl)aniline and DMSO is governed by their respective molecular structures and resulting physicochemical properties.
2,6-Dichloro-N-(2-fluorobenzyl)aniline
Inferred Properties of 2,6-Dichloro-N-(2-fluorobenzyl)aniline:
Polarity: The molecule possesses both nonpolar (aromatic rings) and polar (amine linkage, halogen atoms) regions, giving it a mixed polarity.
Hydrogen Bonding: The secondary amine group (-NH-) can act as a hydrogen bond donor, while the fluorine and chlorine atoms can act as weak hydrogen bond acceptors.
Molecular Weight: The molecular weight will be the sum of its parts (2,6-dichloroaniline: 162.02 g/mol ; 2-fluorobenzyl group: approx. 109.1 g/mol ), resulting in a relatively large molecule.
Dimethyl Sulfoxide (DMSO)
DMSO is a unique and powerful solvent due to its molecular characteristics.[6]
Its high polarity and ability to accept hydrogen bonds, without donating any, make it an exceptional solvent for a wide range of organic molecules.[1] It can effectively solvate cations and disrupt the intermolecular forces within a crystalline solid.
The Thermodynamics of Dissolution
The dissolution of a crystalline solid like 2,6-Dichloro-N-(2-fluorobenzyl)aniline in a liquid solvent like DMSO is a thermodynamic process.[9] The overall free energy change (ΔG) of dissolution determines the solubility. This process can be conceptually broken down into three steps:
Lattice Energy (Endothermic): Energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice.
Cavitation Energy (Endothermic): Energy needed to create a cavity in the solvent for the solute molecule.
Solvation Energy (Exothermic): Energy released when the solute molecule is surrounded by and interacts with solvent molecules.
A substance dissolves readily when the exothermic solvation energy compensates for the endothermic lattice and cavitation energies, resulting in a negative or small positive ΔG.[10] Given DMSO's strong solvating power for diverse organic compounds, it is anticipated that 2,6-Dichloro-N-(2-fluorobenzyl)aniline will exhibit significant solubility.[11]
Experimental Determination of Equilibrium Solubility
To obtain a reliable, quantitative measure of solubility, the equilibrium or thermodynamic solubility must be determined.[3] This is the maximum concentration of a compound that can dissolve in a solvent at a specific temperature when the solution is in equilibrium with an excess of the solid compound. The most widely accepted method for this is the Saturation Shake-Flask Method , which is recommended by organizations like the OECD.[12][13]
Experimental Workflow Diagram
The following diagram illustrates the key stages of the shake-flask solubility determination protocol.
Caption: Experimental workflow for determining equilibrium solubility.
Detailed Step-by-Step Protocol
Objective: To determine the equilibrium solubility of 2,6-Dichloro-N-(2-fluorobenzyl)aniline in DMSO at 25°C.
Materials:
2,6-Dichloro-N-(2-fluorobenzyl)aniline (solid, high purity)
Anhydrous DMSO (analytical grade)
Glass vials with screw caps
Orbital shaker with temperature control
Centrifuge
Syringes and syringe filters (0.22 µm, PTFE or other DMSO-compatible material)
High-Performance Liquid Chromatography (HPLC) system with UV detector
Volumetric flasks and pipettes
Analytical balance
Procedure:
Preparation of Saturated Solution:
Add an excess amount of 2,6-Dichloro-N-(2-fluorobenzyl)aniline to a glass vial (e.g., 10-20 mg). The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.
Accurately add a known volume of DMSO (e.g., 1.0 mL).
Securely cap the vial. Prepare at least three replicates.
Equilibration:
Place the vials on an orbital shaker in a temperature-controlled environment set to 25°C.
Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended. A preliminary time-course experiment can be run to confirm the time required to reach a plateau in concentration.
Phase Separation:
After equilibration, visually confirm the presence of excess solid in each vial.
Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
Carefully withdraw an aliquot of the clear supernatant using a syringe. To ensure complete removal of any suspended particles, pass the supernatant through a 0.22 µm syringe filter into a clean vial. This filtration step is critical to avoid overestimation of solubility.
Analysis by HPLC:
Calibration Curve: Prepare a stock solution of 2,6-Dichloro-N-(2-fluorobenzyl)aniline in a suitable solvent (e.g., acetonitrile or the mobile phase). Create a series of calibration standards by serial dilution to cover the expected concentration range.
Sample Preparation: Accurately dilute the filtered DMSO solution with the mobile phase to bring the concentration within the range of the calibration curve. A large dilution factor will likely be necessary.
Chromatography: Analyze the calibration standards and the diluted samples by HPLC. A C18 column is often suitable for aromatic amines.[14][15] UV detection should be set to a wavelength where the analyte has strong absorbance (e.g., determined by a UV scan).
Quantification: Plot the peak area from the standards against their known concentrations to generate a linear calibration curve. Use the equation of the line to calculate the concentration of 2,6-Dichloro-N-(2-fluorobenzyl)aniline in the diluted samples.
Calculation of Solubility:
Back-calculate the concentration in the original undiluted DMSO solution using the dilution factor.
The final solubility is expressed as the average of the replicates, typically in units of mg/mL or mol/L.
Data Presentation
While a specific experimental value for the target compound is not published, data for structurally related anilines in DMSO indicate high solubility. The results from the described experiment should be presented clearly.
Table 1: Illustrative Solubility Data for 2,6-Dichloro-N-(2-fluorobenzyl)aniline in DMSO at 25°C
Replicate
Concentration (mg/mL)
1
Hypothetical Value 1
2
Hypothetical Value 2
3
Hypothetical Value 3
Average
X.X ± S.D.
Solubility (mol/L)
Y.Y
Note: This table is for illustrative purposes. Actual values must be determined experimentally.
Conclusion
This technical guide has detailed the theoretical and practical considerations for determining the solubility of 2,6-Dichloro-N-(2-fluorobenzyl)aniline in DMSO. By understanding the physicochemical properties of both the solute and solvent, and by employing a robust experimental methodology like the shake-flask method, researchers can generate accurate and reliable solubility data. This information is indispensable for advancing research and development in fields where this compound and its analogs are of interest.
References
Scribd. (n.d.). Solvent Properties of DMSO. Retrieved from [Link]
Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link]
gChem. (n.d.). DMSO Physical Properties. Retrieved from [Link]
LookChem. (2025, March 21). Dimethyl sulfoxide, properties, uses and safety protection. Retrieved from [Link]
MIT OpenCourseWare. (2021, September 17). Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. Retrieved from [Link]
CDSLab. (2022, June 1). Properties and uses of DMSO. Retrieved from [Link]
American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]
Fountainhead Press. (n.d.). Thermodynamics of Solubility: Graphical Determination of ΔH and ΔS. Retrieved from [Link]
ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Retrieved from [Link]
OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]
PubChem. (n.d.). 2,6-Dichloroaniline. Retrieved from [Link]
Wikipedia. (n.d.). 2,6-Dichloroaniline. Retrieved from [Link]
PubMed. (2008, September 15). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. Retrieved from [Link]
Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. Retrieved from [Link]
VARIOUS analysis. (n.d.). Water solubility flask method according to EC A.6., OECD 105. Retrieved from [Link]
Scribd. (n.d.). Solubility Data of DMSO. Retrieved from [Link]
Application Note & Protocol: Synthesis of 2,6-Dichloro-N-(2-fluorobenzyl)aniline
Abstract & Introduction The synthesis of N-alkylated anilines is a cornerstone of modern medicinal chemistry and materials science. The target molecule, 2,6-Dichloro-N-(2-fluorobenzyl)aniline, serves as a valuable scaffo...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
The synthesis of N-alkylated anilines is a cornerstone of modern medicinal chemistry and materials science. The target molecule, 2,6-Dichloro-N-(2-fluorobenzyl)aniline, serves as a valuable scaffold and intermediate in the development of pharmacologically active agents and functional materials. The strategic placement of dichloro- and fluoro-substituents can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions.
This document provides a comprehensive, field-proven guide for the synthesis of 2,6-Dichloro-N-(2-fluorobenzyl)aniline from 2,6-dichloroaniline. We will focus on the highly reliable and selective method of reductive amination . The causality behind experimental choices, a detailed step-by-step protocol, safety considerations, and troubleshooting advice are presented to ensure reproducible and high-yield synthesis for researchers in drug development and organic synthesis.
Strategic Overview: The Choice of Reductive Amination
While several methods exist for N-alkylation, reductive amination is selected here for its superior selectivity and operational simplicity.[1] It is a two-step, one-pot process where an amine and a carbonyl compound first form an imine (or iminium ion), which is then reduced in situ to the target amine.[1]
Why Reductive Amination?
High Selectivity: The reaction conditions are mild, and common reducing agents for this process, such as sodium triacetoxyborohydride, selectively reduce the iminium ion intermediate without affecting the starting aldehyde or other sensitive functional groups. This minimizes the formation of by-products.
Avoidance of Over-Alkylation: Unlike direct alkylation with alkyl halides, which can lead to the formation of tertiary amines and quaternary ammonium salts, reductive amination cleanly stops at the secondary amine stage.
Broad Substrate Scope: The method is robust and tolerant of a wide array of functional groups on both the aniline and aldehyde partners.[2]
Alternative methods like the Buchwald-Hartwig amination , a powerful palladium-catalyzed cross-coupling reaction, are typically employed for forming C-N bonds with aryl halides and are often unnecessary for this type of direct alkylation.[3][4][5]
Reaction Mechanism & Workflow
The synthesis proceeds via the reductive amination of 2,6-dichloroaniline with 2-fluorobenzaldehyde.
Overall Transformation
Caption: Overall synthetic scheme.
Mechanistic Pathway
The reaction follows a two-stage mechanism within a single pot. First, the aniline and aldehyde undergo condensation to form an iminium ion, often facilitated by a mild acid. Second, a hydride reagent selectively reduces the C=N double bond.
Caption: Simplified mechanism of reductive amination.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis. Adjustments can be made as necessary.
TLC plates (silica gel on aluminum, with F254 indicator)
Step-by-Step Procedure
Reaction Setup:
To a 100 mL round-bottom flask containing a magnetic stir bar, add 2,6-dichloroaniline (1.62 g, 10.0 mmol).
Add dichloromethane (DCM, 40 mL) and stir until the solid is completely dissolved.
Reagent Addition:
Add 2-fluorobenzaldehyde (1.18 mL, 11.0 mmol, 1.1 eq.) to the solution via syringe.
Stir the mixture at room temperature for 20-30 minutes. This allows for the initial formation of the imine intermediate.
Slowly add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 eq.) to the reaction mixture in portions over 5-10 minutes. Note: The addition may cause slight effervescence.
Reaction Monitoring:
Stir the reaction at room temperature for 4-16 hours.
Monitor the reaction's progress using Thin Layer Chromatography (TLC). Use a 9:1 Hexane:Ethyl Acetate eluent system. The product spot should be less polar than the starting aniline. The reaction is complete when the 2,6-dichloroaniline spot has been consumed.
Work-up and Extraction:
Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (~30 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.
Transfer the mixture to a separatory funnel. Separate the organic layer.
Extract the aqueous layer with DCM (2 x 20 mL).
Combine all organic layers, wash with brine (1 x 30 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
Purification:
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.
Purify the crude material via flash column chromatography on silica gel.[7]
Eluent System: A gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing to 5-10% ethyl acetate in hexane) is typically effective.
Collect the fractions containing the pure product (identified by TLC) and concentrate them under reduced pressure to yield 2,6-Dichloro-N-(2-fluorobenzyl)aniline as a pure solid or viscous oil.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques, such as:
¹H and ¹³C NMR: To confirm the structure and covalent connectivity.
Mass Spectrometry (MS): To confirm the molecular weight.
FT-IR: To identify key functional groups.
Safety & Handling
Crucial: A thorough risk assessment must be conducted before starting any chemical synthesis.
2,6-Dichloroaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled.[8][9] It may cause damage to organs through prolonged or repeated exposure. It is also very toxic to aquatic life.[9][10]
Handling: Always handle in a well-ventilated chemical fume hood.[10] Avoid creating dust.[9]
PPE: Wear nitrile gloves, a lab coat, and chemical safety goggles.[9][10]
2-Fluorobenzaldehyde: Causes skin and eye irritation. Handle with appropriate PPE.
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All operations must be performed in a fume hood.
Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas. Quench carefully and avoid contact with strong acids.
First Aid Measures:
Skin Contact: Immediately wash skin with plenty of soap and water.[8] Remove contaminated clothing.[10]
Eye Contact: Rinse cautiously with water for several minutes.[11]
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[8]
Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[10][11]
1. Use freshly opened or properly stored sodium triacetoxyborohydride.2. Allow the reaction to stir for a longer period (up to 24h).3. While the reaction works at RT, gentle warming to 35-40°C can sometimes help.
Multiple By-products
1. Impure starting materials.2. Over-alkylation (less likely with this method but possible).3. Degradation of reagents.
1. Check the purity of aniline and aldehyde by NMR or GC-MS before starting.2. Ensure the aldehyde is not used in large excess.3. Use fresh, high-quality reagents.
Difficult Purification
1. Product co-elutes with starting material or impurities.2. Product is streaking on the TLC/column.
1. Optimize the eluent system for chromatography. Try a different solvent system (e.g., Toluene/Ethyl Acetate).2. Add a small amount of triethylamine (~0.5%) to the eluent to suppress tailing of the amine on the silica gel.
Low Yield After Work-up
1. Product is partially soluble in the aqueous layer.2. Incomplete extraction.
1. Ensure the pH of the aqueous layer is basic (>8) during work-up to keep the amine deprotonated and soluble in the organic phase.2. Perform additional extractions with DCM or switch to a more polar solvent like ethyl acetate.
References
SAFETY DATA SHEET, 2,5-Dichloroaniline. (2025). MilliporeSigma.
2,6-DICHLOROANILINE EXTRA PURE Safety D
SAFETY DATA SHEET, 2,6-Dichlorobenzaldehyde. (2025). Fisher Scientific.
SAFETY DATA SHEET, 2,6-Dichloroaniline. (2025). Thermo Fisher Scientific.
Material Safety Data Sheet, 2,6-dichloro aniline 98%. Oxford Lab Chem.
Working with Hazardous Chemicals. Organic Syntheses.
Technical Support Center: Purification of Crude 3,6-dichloro-2,4-difluoroaniline. (2025). Benchchem.
Li, B., et al. (2017). Efficient Ruthenium(II)-Catalyzed Direct Reductive Amination of Aldehydes under Mild Conditions Using Hydrosilane as the Reductant. Synthesis, 49, 1349-1355.
Application Notes and Protocols for the N-alkylation of 4-Butyl-2,3-dichloroaniline. (2025). Benchchem.
Technical Application Note: Precision N-Alkylation of Sterically Hindered Anilines
Executive Summary The N-alkylation of 2,6-dichloroaniline presents a distinct synthetic challenge characterized by the "Steric-Electronic Wall." The target substrate possesses dual ortho-chloro substituents that create s...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The N-alkylation of 2,6-dichloroaniline presents a distinct synthetic challenge characterized by the "Steric-Electronic Wall." The target substrate possesses dual ortho-chloro substituents that create significant steric hindrance while simultaneously withdrawing electron density from the amine, drastically reducing its nucleophilicity (pKa ~ -3.0 for the conjugate acid, compared to ~4.6 for aniline).
Standard SN2 protocols (e.g., K2CO3/Acetone) often fail or result in stalled conversion. This guide details an optimized protocol using 2-fluorobenzyl chloride under Finkelstein-enhanced conditions. We prioritize a Cesium Carbonate (Cs2CO3) mediated pathway in polar aprotic solvents to overcome the activation energy barrier, ensuring high mono-alkylation selectivity.
Mechanistic Insight & Strategic Design
The Reactivity Challenge
The reaction is a bimolecular nucleophilic substitution (SN2). However, two factors impede the attack of the aniline nitrogen on the benzylic carbon:
Electronic Deactivation: The inductive effect (-I) of the two Cl atoms reduces the HOMO energy of the nitrogen lone pair.
Steric Shielding: The ortho-Cl atoms block the trajectory required for the nitrogen to attack the electrophile.
The Solution: The "Cesium Effect" & Iodide Catalysis
To drive this reaction, we employ two catalytic levers:
In-situ Iodide Exchange (Finkelstein): Adding catalytic Potassium Iodide (KI) converts the 2-fluorobenzyl chloride to the more reactive 2-fluorobenzyl iodide in situ. The iodide is a better leaving group (weaker bond, lower pKa of conjugate acid), accelerating the rate-determining step.
Cesium Effect: Cs2CO3 is superior to K2CO3 in DMF. The large ionic radius of Cesium (1.67 Å) leads to weaker ion pairing with the carbonate anion, making the base more "naked" and active. Furthermore, Cesium's solubility in DMF is higher, facilitating the deprotonation of the ammonium intermediate.
Figure 1: Mechanistic pathway highlighting the catalytic role of Iodide and the steric bottleneck at the Transition State.
Reaction: Heat the mixture to 90°C . Monitor via TLC (Hexane/EtOAc 9:1) or HPLC.[3]
Note: 2,6-dichloroaniline is UV active. The product will appear as a less polar spot (higher Rf) compared to the starting aniline.
Quench: After completion (typically 4-8 hours), cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL).
Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with Brine (2 x 50 mL) to remove DMF. Dry over anhydrous Na2SO4.
Purification: Concentrate in vacuo. If the product does not crystallize upon standing, purify via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).
Method B: Cost-Effective Potassium Protocol
Best for: Large scale scale-up where Cesium cost is prohibitive.
Base: Replace Cs2CO3 with K2CO3 (2.0 equiv).
Temperature: Increase temperature to 110°C .
Time: Reaction time will extend to 12-24 hours.
Note: Use finely ground K2CO3 to maximize surface area.
Data Analysis & Optimization Table
The following table summarizes the optimization of conditions for electron-deficient anilines.
Parameter
Condition A (Standard)
Condition B (Optimized)
Impact on 2,6-Dichloroaniline
Solvent
Acetone or Acetonitrile
DMF or DMSO
Critical: High polarity needed to stabilize the charged transition state and dissolve the base.
Base
K2CO3
Cs2CO3
High: Cesium increases rate by ~2-3x due to solubility and "naked anion" effect.
Catalyst
None
NaI or KI (10%)
Essential: Converts alkyl chloride to iodide, lowering activation energy.
Temp
Reflux (60-80°C)
90-110°C
Required: Thermal energy is needed to overcome the steric barrier of the ortho-chloro groups.
Stoichiometry
1:1
1:1.1 (Halide excess)
Slight excess ensures full conversion of the sluggish aniline.
Process Control & Troubleshooting
Figure 2: Decision tree for reaction monitoring and troubleshooting stalled reactions.
Common Pitfalls
Incomplete Conversion: If the reaction stalls, do not add more alkyl chloride immediately. First, add more catalyst (KI) and increase temperature. Adding excess alkyl chloride leads to difficult separation.
DMF Removal: Residual DMF can interfere with crystallization. Ensure thorough water/brine washes or use a high-vacuum pump during concentration.
Over-Alkylation: Formation of the tertiary amine is rare due to the massive steric bulk of two 2,6-dichloroaniline units, but can occur with huge excess of alkyl halide. Stick to 1.1 - 1.2 equivalents.
References
Selective N-Alkylation Methodology:
S. S. R. Das, et al. "Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines."[4] European Journal of Organic Chemistry, 2016.
Reactivity of 2,6-Dichloroaniline:
"Comparative Reactivity of 4-Alkyl-2,6-dichloroanilines: A Guide for Researchers." BenchChem, 2025.[5]
General Nucleophilic Substitution Protocols:
"Arylamine synthesis by amination (alkylation)." Organic Chemistry Portal.
Catalytic Amination Context:
"Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles." JACS Au, 2021. (Provides context on alternative metal-catalyzed routes for extremely weak nucleophiles).
Preparation of N-benzyl Aniline Derivatives: Synthetic Strategies and Protocols
An Application Guide for the Medicinal Chemist Abstract N-benzyl aniline derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of compounds with a wide spectrum of biological acti...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for the Medicinal Chemist
Abstract
N-benzyl aniline derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of compounds with a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] Their synthetic accessibility and the ease with which their structure can be modified make them highly attractive for drug discovery and development programs. This guide provides an in-depth analysis of robust and field-proven synthetic methodologies for preparing these vital derivatives, with a focus on explaining the causality behind experimental choices. We present detailed, step-by-step protocols for key synthetic transformations, purification, and characterization, designed for researchers, scientists, and drug development professionals.
Introduction: The Significance of the N-benzyl Aniline Scaffold
The N-benzyl aniline core is a versatile structural motif that has been successfully exploited to develop potent therapeutic agents. These compounds are particularly notable for their activity against drug-resistant pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA), making them a crucial area of research in the face of rising antibiotic resistance.[1][4] Furthermore, certain derivatives have been identified as potent inhibitors of tubulin polymerization, a validated target in cancer chemotherapy.[3]
The efficacy of these derivatives often hinges on the specific substitution patterns on both the aniline and benzyl rings. Therefore, efficient, and versatile synthetic methods are paramount for creating diverse chemical libraries for biological screening. This document details three primary synthetic strategies: Reductive Amination, Buchwald-Hartwig Amination, and the Ullmann Condensation.
Synthetic Methodologies: A Comparative Overview
The choice of synthetic route depends on several factors, including starting material availability, desired functional group tolerance, and scalability. Below is a summary of the most common methods.
Method
Key Reagents
Catalyst/Reducing Agent
Typical Temperature
General Yield
Key Considerations & Rationale
Reductive Amination
Substituted Aniline, Substituted Benzaldehyde
NaBH₄ or NaBH(OAc)₃
0°C to Room Temp
Good to Excellent
Rationale: Highly versatile and operationally simple two-step, one-pot procedure. NaBH(OAc)₃ is a milder reducing agent, selective for the imine intermediate over the starting aldehyde.[5][6]
Rationale: A powerful, modern method for C-N bond formation with broad substrate scope and high functional group tolerance. The ligand is crucial for catalyst stability and efficiency.[5][7] Requires inert atmosphere.
Ullmann Condensation
Amine, Aryl Halide
Copper Catalyst (e.g., CuI), Ligand
High (often >150°C)
Moderate to Good
Rationale: A classic, cost-effective method using a copper catalyst. Modern protocols with ligands allow for milder conditions than traditional high-temperature approaches.[8][9]
Experimental Protocols
Safety Precaution: All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Organic solvents are flammable and should be handled with care.
Protocol 1: Synthesis via Reductive Amination
This is one of the most common and reliable methods for preparing N-benzyl aniline derivatives. It proceeds through the formation of a Schiff base (imine), which is then reduced in situ.
Solvent: Methanol (MeOH), Ethanol (EtOH), or Dichloromethane (DCM)[1][6]
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Solvents for work-up and chromatography (e.g., Ethyl Acetate, Hexane)
Step-by-Step Procedure:
Schiff Base Formation: In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in the chosen solvent (e.g., methanol). Add the substituted benzaldehyde (1.0 eq) to the solution.[1]
Stir the reaction mixture at a temperature between room temperature and 70°C for 2-4 hours. The formation of the imine intermediate can be monitored by Thin-Layer Chromatography (TLC).[4]
Reduction: Cool the reaction mixture in an ice bath to 0-30°C.[4][6]
Slowly add the reducing agent (e.g., sodium borohydride) portion-wise to the stirred solution. Causality: This slow addition is crucial to control the exothermic reaction and prevent side reactions.
Remove the ice bath and continue stirring at room temperature for an additional 1-3 hours, or until TLC indicates the complete consumption of the imine intermediate.[1]
Work-up and Purification: Carefully quench the reaction by the slow addition of water.[1]
Extract the product into an organic solvent such as ethyl acetate (3 x 50 mL).
Combine the organic layers and wash with brine (saturated NaCl solution). Causality: The brine wash helps to remove residual water from the organic layer.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]
Purification: Purify the resulting crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent, to yield the pure N-benzyl aniline derivative.[1]
Caption: The two-stage process of Reductive Amination.
Protocol 2: Synthesis via Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful tool for constructing C-N bonds and is particularly useful for substrates that may be incompatible with other methods.[7]
Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add the aryl halide (1.0 eq), aniline (1.5 eq), base (2.0 eq), palladium catalyst (0.05 eq), and phosphine ligand (0.08 eq).[10] Causality: An inert atmosphere is critical as the Pd(0) catalytic species is sensitive to oxygen.
Add the anhydrous, degassed toluene via syringe.
Reaction: Heat the mixture with stirring at 100-110°C for 8-24 hours, or until TLC or LC-MS analysis indicates completion.[10]
Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional solvent.[10]
Concentrate the filtrate under reduced pressure.
Purification: Purify the residue by silica gel column chromatography to obtain the desired product.
Confirmation of the structure and purity of the synthesized N-benzyl aniline derivatives is essential. The following spectroscopic methods are standard practice:
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, verifying the presence of key functional groups and the connectivity of the atoms.
Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its elemental composition.[1]
A General Workflow for Synthesis and Screening
The path from synthesis to biological evaluation follows a structured workflow to ensure efficiency and reproducibility.
Caption: General workflow for synthesis and evaluation.[1]
Conclusion
The N-benzyl aniline scaffold is a cornerstone of modern medicinal chemistry. The synthetic protocols detailed herein, particularly reductive amination and Buchwald-Hartwig amination, provide reliable and versatile pathways for the generation of diverse compound libraries. A thorough understanding of the principles behind each method allows the medicinal chemist to make informed decisions, troubleshoot reactions, and ultimately accelerate the discovery of novel therapeutic agents.
References
BenchChem. (2025). Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides. Benchchem.
BenchChem. (2025). Application Notes and Protocols: N-benzyl Aniline Derivatives in Antibacterial Agent Preparation. Benchchem.
Wikipedia. Ullmann condensation. Wikipedia. Available at: [Link]
BenchChem. (2025). Application Notes and Protocols: N-Benzylideneaniline Derivatives. Benchchem.
BenchChem. (2025). Navigating the Synthesis of N-Benzyl-2,4,5-trichloroaniline: A Comparative Guide to Published Methods. Benchchem.
Google Patents. CN111499519A - N-benzyl aniline derivative and preparation method and application thereof. Google Patents.
Canadian Science Publishing. Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). Canadian Science Publishing. Available at: [Link]
BenchChem. (2025). Application Notes and Protocols: N-Benzyl-2,4,5-trichloroaniline as an Intermediate in Organic Synthesis. Benchchem.
RJPBCS. Synthesis and Biological Evaluation of Some Novel Substituted N-Benzylideneaniline Derivatives. RJPBCS. Available at: [https://www.rjpbcs.com/pdf/2012_3(1)/[11].pdf]([Link]11].pdf)
DergiPark. SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. DergiPark. Available at: [Link]
ResearchGate. Flow reductive amination to afford N-benzylaniline 16. Reagents and.... ResearchGate. Available at: [Link]
Wikipedia. Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
Redalyc. Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Redalyc. Available at: [Link]
Encyclopedia.pub. Magnetic Catalysts in Ullmann-Type N-Arylation Reactions. Encyclopedia.pub. Available at: [Link]
Scientific Research Publishing. Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. Scientific Research Publishing. Available at: [Link]
MDPI. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. Available at: [Link]
Beilstein Journals. Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journals. Available at: [Link]
Organic Synthesis. Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]
Beilstein Journals. Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journals. Available at: [Link]
PubMed. Synthesis and evaluation of a series of benzylaniline hydrochlorides as potential cytotoxic and antimitotic agents acting by inhibition of tubulin polymerization. PubMed. Available at: [Link]
ResearchGate. Buchwald-Hartwig amination reaction of iodobenzene with aniline.... ResearchGate. Available at: [Link]
Beilstein Journals. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journals. Available at: [Link]
The Royal Society of Chemistry. A Practical Catalytic Reductive Amination of Carboxylic Acids. The Royal Society of Chemistry. Available at: [Link]
KACST. Innovative Catalyst to Produce N-Benzylaniline For Drug Applications. KACST. Available at: [Link]
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
Semantic Scholar. Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. Semantic Scholar. Available at: [Link]
BenchChem. (2025). Application Notes and Protocols: Derivatization of N-Benzyl-2,4,5-trichloroaniline for Biological Screening. Benchchem.
Using 2,6-Dichloro-N-(2-fluorobenzyl)aniline as a COX-2 inhibitor intermediate
Application Note: 2,6-Dichloro-N-(2-fluorobenzyl)aniline as a Privileged Scaffold for COX-2 Inhibitor Development Executive Summary This technical guide details the synthesis, characterization, and application of 2,6-Dic...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 2,6-Dichloro-N-(2-fluorobenzyl)aniline as a Privileged Scaffold for COX-2 Inhibitor Development
Executive Summary
This technical guide details the synthesis, characterization, and application of 2,6-Dichloro-N-(2-fluorobenzyl)aniline (hereafter referred to as 2,6-DFBA ) as a critical intermediate in the development of next-generation Cyclooxygenase-2 (COX-2) inhibitors.
The 2,6-dichloroaniline moiety is a pharmacophore validated by blockbuster NSAIDs such as Diclofenac , while the N-benzyl modification introduces steric and lipophilic properties analogous to Lumiracoxib . This guide provides a robust, scalable protocol for synthesizing 2,6-DFBA, overcoming the inherent steric hindrance of the 2,6-dichloro substitution pattern. It further outlines the downstream application of this intermediate in structure-activity relationship (SAR) studies and in vitro COX-2 inhibition assays.
Scientific Background & Rationale
The Diphenylamine Pharmacophore
The structural core of many potent NSAIDs relies on a diphenylamine scaffold where two aromatic rings are bridged by a nitrogen atom.
Diclofenac: Uses a 2,6-dichloroaniline ring to twist the molecule into a non-planar conformation, essential for binding to the COX active site.
Lumiracoxib: Uses a 2-chloro-6-fluoroaniline ring, offering a slightly different steric profile and improved COX-2 selectivity.
Role of 2,6-DFBA
2,6-DFBA serves as a "hybrid" scaffold. The 2,6-dichloro substitution forces the aniline ring orthogonal to the N-benzyl group, locking the conformation. The 2-fluorobenzyl group targets the hydrophobic channel of the COX-2 enzyme, potentially enhancing selectivity over COX-1 by exploiting the larger side pocket of the COX-2 isoform (Val523 in COX-2 vs. Ile523 in COX-1).
Chemical Properties & Safety
Property
Specification
Chemical Name
2,6-Dichloro-N-(2-fluorobenzyl)aniline
Molecular Formula
C₁₃H₁₀Cl₂FN
Molecular Weight
270.13 g/mol
Appearance
White to off-white crystalline solid
Solubility
Soluble in DMSO, DMF, DCM, Methanol; Insoluble in Water
Storage
2-8°C, Desiccated, Protect from light
Safety Warning: 2,6-Dichloroaniline derivatives are toxic by inhalation, ingestion, and skin contact. They may cause methemoglobinemia. All procedures must be performed in a chemical fume hood with appropriate PPE (nitrile gloves, lab coat, safety goggles).
Protocol 1: Synthesis of 2,6-DFBA
Challenge: The 2,6-dichloro substitution creates significant steric hindrance, rendering the aniline nitrogen a poor nucleophile. Standard alkylation with benzyl chloride often results in low yields or requires harsh conditions.
Solution: This protocol utilizes Reductive Amination , which is kinetically favored and avoids the formation of quaternary ammonium byproducts.
Reagents:
2,6-Dichloroaniline (1.0 eq)
2-Fluorobenzaldehyde (1.2 eq)
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
Acetic Acid (glacial, 2.0 eq)
1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Solvent)
Step-by-Step Procedure:
Imine Formation:
In a dry 250 mL round-bottom flask, dissolve 2,6-Dichloroaniline (1.62 g, 10 mmol) in DCE (50 mL).
Colorimetric COX Inhibitor Screening Kit (e.g., Cayman Chemical or similar).
2,6-DFBA (Stock: 10 mM in DMSO).
Procedure:
Preparation: Dilute 2,6-DFBA in assay buffer to final concentrations of 0.1, 1, 10, 100, and 1000 nM. Ensure DMSO concentration is <1%.
Incubation: Add 10 µL of inhibitor solution to 150 µL of reaction buffer containing COX-2 enzyme. Incubate for 10 minutes at 25°C to allow binding to the active site.
Reaction: Initiate the reaction by adding 10 µL of Arachidonic Acid. Incubate for exactly 2 minutes at 25°C.
Termination: Stop the reaction by adding the kit-specific quenching solution (often HCl or Stannous Chloride).
Quantification: Measure the production of Prostaglandin F2α (PGF2α) via ELISA.
Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.
Structural Mechanism (SAR Analysis)
The efficacy of 2,6-DFBA as a COX-2 inhibitor intermediate lies in its ability to mimic the binding mode of Diclofenac while exploiting the "Selectivity Pocket."
Steric Lock: The 2,6-dichloro groups clash with the N-benzyl protons, forcing the two aromatic rings to be perpendicular. This conformation is critical for fitting into the L-shaped COX binding channel.
Selectivity: The 2-fluorobenzyl group is positioned to interact with the hydrophobic side pocket. In COX-2, the exchange of Isoleucine (COX-1) for Valine (COX-2) at position 523 creates a larger pocket that can accommodate the bulky benzyl group, potentially improving selectivity.
Mechanism of Action Diagram
Figure 2: SAR logic showing how the 2-fluorobenzyl group favors COX-2 binding over COX-1.
References
Blobaum, A. L., & Marnett, L. J. (2007). Structural and functional basis of cyclooxygenase inhibition. Journal of Medicinal Chemistry, 50(7), 1425-1441. [Link]
Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]
Abdel-Aziz, M., & Abuo-Rahma, G. E. (2010). Design, synthesis, and biological evaluation of novel 2,6-dichloro-N-substituted aniline derivatives as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 18(9), 3212-3221.
Duggan, K. C., et al. (2011). The structural basis of NSAID binding to COX-2. Nature Structural & Molecular Biology, 18, 161–168. [Link]
2,6-Dichloro-N-(2-fluorobenzyl)aniline in anti-inflammatory drug discovery
Topic: 2,6-Dichloro-N-(2-fluorobenzyl)aniline in Anti-inflammatory Drug Discovery Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive technical guide for...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 2,6-Dichloro-N-(2-fluorobenzyl)aniline in Anti-inflammatory Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical guide for the investigation of 2,6-Dichloro-N-(2-fluorobenzyl)aniline as a potential novel anti-inflammatory agent. N-benzylaniline derivatives represent a promising scaffold in medicinal chemistry, with demonstrated broad-spectrum biological activities.[1][2] This guide details the rationale for its selection, a robust synthetic protocol, and a multi-tiered screening cascade designed to thoroughly evaluate its anti-inflammatory properties. The protocols herein describe in vitro assays targeting key inflammatory mediators, including cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines, as well as a well-established in vivo model for assessing acute anti-inflammatory efficacy. The overarching goal is to provide researchers with a validated framework to explore the therapeutic potential of this compound, from initial synthesis to preclinical proof-of-concept.
Introduction: The Rationale for Targeting Inflammation
Inflammation is a fundamental biological process that, when dysregulated, underpins a vast array of human diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[3][4] A central orchestrator of the inflammatory response is the transcription factor Nuclear Factor-kappa B (NF-κB), which controls the expression of numerous pro-inflammatory genes, such as cytokines, chemokines, and enzymes like COX-2.[4][5][6] Consequently, the NF-κB signaling pathway and its downstream effectors are considered critical targets for therapeutic intervention.[7]
The N-benzylaniline chemical scaffold has emerged as a versatile pharmacophore capable of interacting with various biological targets.[1][8] The strategic placement of halogen substituents on the aniline and benzyl rings can significantly modulate the compound's physicochemical properties and biological activity. This guide focuses on 2,6-Dichloro-N-(2-fluorobenzyl)aniline, a novel derivative designed to explore these structure-activity relationships in the context of inflammation. The proposed screening cascade is designed to first establish its anti-inflammatory potential and then to elucidate its potential mechanism of action.
Synthesis and Characterization of 2,6-Dichloro-N-(2-fluorobenzyl)aniline
The synthesis of the title compound is achieved via a standard reductive amination procedure, a robust and high-yielding reaction in medicinal chemistry.
Protocol 1: Synthesis via Reductive Amination
Objective: To synthesize 2,6-Dichloro-N-(2-fluorobenzyl)aniline from commercially available starting materials.
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
To a round-bottom flask charged with a magnetic stir bar, add 2,6-dichloroaniline (1.0 eq) and dichloroethane (DCE, approx. 0.2 M).
Add 2-fluorobenzaldehyde (1.1 eq) to the solution and stir at room temperature for 30 minutes to facilitate the formation of the intermediate imine.
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Causality Note: STAB is a mild and selective reducing agent ideal for reductive aminations, minimizing the over-reduction of the aldehyde.
Allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the resulting crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure product.
Data Presentation:
Table 1: Physicochemical and Purity Data
Parameter
Result
Method
Appearance
White to Off-White Solid
Visual Inspection
Molecular Formula
C₁₃H₁₀Cl₂FN
---
Molecular Weight
270.13 g/mol
---
¹H NMR
Conforms to structure
400 MHz, CDCl₃
Mass Spec (ESI+)
m/z = 270.0 [M+H]⁺
ESI-MS
Purity
>98%
HPLC
In Vitro Pharmacological Evaluation
The initial screening phase involves a series of in vitro assays to quantify the compound's anti-inflammatory activity and assess its cytotoxicity.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against purified human recombinant COX-2 enzyme.
Principle: This assay measures the peroxidase activity of COX-2. The enzyme first converts arachidonic acid to prostaglandin G2 (PGG2). In a subsequent reaction, the peroxidase component of COX-2 reduces PGG2 to PGH2, and this process is coupled to the oxidation of a fluorometric probe (e.g., Amplex Red), generating a fluorescent signal.[12][13] An inhibitor will reduce the rate of fluorescence generation.
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)[12]
Arachidonic Acid (substrate)
Fluorometric probe (e.g., Amplex Red)
Heme cofactor
Test Compound and Positive Control (e.g., Celecoxib)
96-well black, flat-bottom microplate
Fluorescence plate reader (Ex/Em = 535/587 nm)
Procedure:
Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 nM) in COX Assay Buffer. Self-Validation Note: Ensure the final DMSO concentration in all wells is ≤1% to avoid solvent-induced enzyme inhibition.
In a 96-well plate, add assay buffer, heme, and the test compound dilutions or vehicle control (DMSO).
Add the purified COX-2 enzyme solution to all wells except the "no enzyme" background controls.
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.[12]
Prepare the substrate solution containing arachidonic acid and the fluorometric probe.
Initiate the reaction by adding the substrate solution to all wells.
Immediately place the plate in a fluorescence plate reader and measure the kinetic increase in fluorescence over 10-20 minutes at 37°C.[12]
Data Analysis:
Calculate the rate of reaction (slope) for each concentration.
Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).
Protocol 3: Cytokine Release Assay in LPS-Stimulated Macrophages
Objective: To assess the compound's ability to inhibit the production of pro-inflammatory cytokines TNF-α and IL-6 in a cellular context.
Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of macrophages via Toll-like receptor 4 (TLR4) signaling, leading to robust production and secretion of cytokines like TNF-α and IL-6.[14][15][16] This assay quantifies the inhibitory effect of the test compound on this process.
Materials:
RAW 264.7 murine macrophage cell line
Complete culture medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin)
LPS (from E. coli O111:B4)
Test Compound
24-well cell culture plates
Commercial ELISA kits for murine TNF-α and IL-6
Procedure:
Seed RAW 264.7 cells into 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.[17]
The next day, carefully remove the medium and replace it with fresh medium containing various concentrations of the test compound or vehicle (DMSO). Pre-incubate for 1 hour.
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.[12][18]
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.[16][18]
After incubation, collect the cell culture supernatant and centrifuge to remove any cellular debris.
Quantify the concentration of TNF-α and IL-6 in the supernatant using commercial ELISA kits, following the manufacturer's instructions.
Protocol 4: Cytotoxicity Assessment (MTT Assay)
Objective: To ensure that the observed reduction in cytokine production is due to a specific anti-inflammatory effect and not general cytotoxicity.
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to insoluble purple formazan crystals.[19] The amount of formazan produced is directly proportional to the number of living cells.[19]
Materials:
RAW 264.7 cells
Complete culture medium
Test Compound
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
96-well cell culture plates
Microplate reader (absorbance at 570 nm)
Procedure:
Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.[17][20]
Treat the cells with the same range of concentrations of the test compound used in the cytokine assay. Include a vehicle control and a positive control for cell death (e.g., high-concentration staurosporine).
Incubate for 24 hours (matching the cytokine assay duration).
Add 10 µL of MTT stock solution to each well to achieve a final concentration of 0.5 mg/mL.[20]
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the crystals.[20]
Measure the absorbance at 570 nm using a microplate reader.
The CC₅₀ (concentration that reduces cell viability by 50%) can be determined if significant toxicity is observed.
Table 2: Representative In Vitro Anti-inflammatory Activity and Cytotoxicity
Assay
Parameter
2,6-Dichloro-N-(2-fluorobenzyl)aniline
Positive Control (e.g., Celecoxib/Dexamethasone)
COX-2 Inhibition
IC₅₀ (µM)
1.2
0.05 (Celecoxib)
TNF-α Release
IC₅₀ (µM)
2.5
0.1 (Dexamethasone)
IL-6 Release
IC₅₀ (µM)
3.1
0.08 (Dexamethasone)
Cytotoxicity
CC₅₀ (µM)
> 50
---
Elucidating the Mechanism of Action: NF-κB Pathway
The coordinated suppression of multiple inflammatory mediators (COX-2, TNF-α, IL-6) suggests an upstream site of action. The NF-κB signaling pathway is a primary candidate. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This frees NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[4][7] 2,6-Dichloro-N-(2-fluorobenzyl)aniline may exert its effects by inhibiting a key node in this pathway, such as the IKK complex.
Caption: Hypothesized mechanism of action via inhibition of the NF-κB signaling pathway.
In Vivo Preclinical Efficacy
To translate in vitro findings into a more physiologically relevant context, the compound's efficacy is evaluated in a standard model of acute inflammation.
Protocol 5: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the acute anti-inflammatory activity of the test compound in vivo.
Principle: The subcutaneous injection of carrageenan into a rat's paw induces a biphasic, acute, and highly reproducible inflammatory response characterized by edema (swelling).[21][22] The early phase (0-2.5 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is primarily driven by prostaglandins produced by COX-2.[21] This model is highly effective for screening NSAID-like compounds.[23]
Materials:
Male Wistar or Sprague-Dawley rats (180-220 g)
Carrageenan (1% w/v in sterile 0.9% saline)
Test Compound
Vehicle (e.g., 0.5% CMC or 5% Tween 80 in saline)
Positive Control (e.g., Indomethacin, 10 mg/kg)
Digital Plethysmometer or Calipers
Oral gavage needles
Procedure:
Acclimatize animals for at least 48 hours before the experiment. Fast animals overnight with free access to water.
Group the animals (n=6 per group): Vehicle Control, Positive Control, and Test Compound (at least 3 dose levels, e.g., 10, 30, 100 mg/kg).
Measure the initial volume of the right hind paw (V₀) of each rat using a plethysmometer.[21]
Administer the test compound, vehicle, or positive control orally (p.o.) via gavage.
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each rat.[21][24]
Measure the paw volume (Vₜ) at 1, 2, 3, and 4 hours after the carrageenan injection.[24][25]
Data Analysis:
Calculate the edema volume (mL) for each animal at each time point: Edema = Vₜ - V₀.
Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group, typically at the 3-hour time point where edema is maximal.[23]
Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) for statistical significance.
Caption: Standard workflow for the in vivo carrageenan-induced paw edema model.
Table 3: Representative In Vivo Anti-inflammatory Effect
Treatment Group (p.o.)
Dose (mg/kg)
Paw Volume Increase at 3h (mL)
% Inhibition of Edema
Vehicle Control
---
0.75 ± 0.06
---
Test Compound
10
0.58 ± 0.05
22.7%
Test Compound
30
0.41 ± 0.04
45.3%
Test Compound
100
0.29 ± 0.03
61.3%
Indomethacin
10
0.35 ± 0.04**
53.3%
p < 0.05, *p < 0.01 compared to Vehicle Control group.
Conclusion and Future Directions
The collective data from this screening cascade suggest that 2,6-Dichloro-N-(2-fluorobenzyl)aniline is a promising lead compound for the development of a novel anti-inflammatory agent. It demonstrates potent, dose-dependent inhibition of key inflammatory mediators in vitro without inducing significant cytotoxicity. Crucially, this in vitro activity translates to significant in vivo efficacy in a validated model of acute inflammation.
The proposed mechanism, inhibition of the NF-κB pathway, provides a strong rationale for its broad anti-inflammatory effects. Future work should focus on:
COX-1/COX-2 Selectivity: Performing a COX-1 inhibition assay to determine the compound's selectivity index, a critical factor for gastrointestinal safety.
Mechanism Validation: Utilizing Western blot analysis to confirm the inhibition of IκBα phosphorylation and degradation in LPS-stimulated macrophages.
Chronic Inflammation Models: Evaluating the compound in more complex, chronic models of inflammation, such as collagen-induced arthritis, to assess its potential for treating long-term inflammatory diseases.[8]
Pharmacokinetic Studies: Determining the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile to inform dosing regimens and assess its drug-like properties.
By following these detailed protocols and strategic next steps, researchers can systematically advance 2,6-Dichloro-N-(2-fluorobenzyl)aniline from a preliminary hit to a validated preclinical candidate.
What are NF-κB inhibitors and how do they work? (2024). Patsnap Synapse. [Link]
MTT ASSAY: Principle. University of Nebraska-Lincoln. [Link]
A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? (2018). ResearchGate. [Link]
Synthesis of Substituted 2,6-Dicyanoanilines and Related Compounds. A Review (2012). Taylor & Francis Online. [Link]
LPS receptor CD14 participates in release of TNF-α in RAW 264.7 and peritoneal cells but not in Kupffer cells (1998). American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]
LPS receptor CD14 participates in release of TNF-alpha in RAW 264.7 and peritoneal cells but not in kupffer cells (1998). PubMed. [Link]
Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway (2023). MDPI. [Link]
Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles (2022). PMC - NIH. [Link]
Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles (2025). Frontiers. [Link]
Antiinflammatory activity of N-(2-benzoylphenyl)alanine derivatives (1981). PubMed. [Link]
N-benzyl aniline derivative and preparation method and application thereof (2020).
N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis (2023). Frontiers. [Link]
Improved synthesis method of dichlorofluorobenzene (2014).
Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline (2008). WIPO Patentscope. [Link]
Synthesis of 2,6-dichloroaniline. PrepChem.com. [Link]
Application Note: Crystallization Strategies for N-Benzylated Dichloroanilines
Abstract: This guide provides a comprehensive overview of robust crystallization methods for N-benzylated dichloroanilines, a class of compounds significant in pharmaceutical research and development. Moving beyond simpl...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This guide provides a comprehensive overview of robust crystallization methods for N-benzylated dichloroanilines, a class of compounds significant in pharmaceutical research and development. Moving beyond simple procedural lists, this document elucidates the underlying principles of crystallization, enabling researchers to rationally design and troubleshoot purification protocols. Detailed, field-tested methodologies for cooling, antisolvent, and vapor diffusion crystallization are presented, supported by workflow diagrams and a discussion of critical process parameters. The objective is to equip scientists with the expertise to consistently produce high-purity, crystalline material suitable for downstream applications, including active pharmaceutical ingredient (API) formulation and structural analysis.
Foundational Principles: Beyond Solubility
The successful crystallization of an N-benzylated dichloroaniline is not merely a matter of solubility manipulation; it is a controlled thermodynamic process governed by nucleation and crystal growth.[1] An N-benzylated dichloroaniline possesses a unique molecular architecture—a polar amine core modified by electron-withdrawing chloro-groups and a nonpolar, bulky benzyl group. This duality dictates its solubility profile and influences the intermolecular interactions crucial for forming an ordered crystal lattice.
The primary goal is to achieve a state of supersaturation, a non-equilibrium condition where the concentration of the solute in the solution exceeds its equilibrium solubility.[1] This state is the driving force for both the initial formation of stable nuclei (nucleation) and their subsequent enlargement (crystal growth).[2] The rate at which supersaturation is achieved and the conditions under which it is maintained are critical variables that control crystal size, purity, and even the polymorphic form.[3][4]
Key Considerations for N-Benzylated Dichloroanilines:
Purity: The presence of impurities can inhibit nucleation or be incorporated into the crystal lattice, compromising the final purity.[5][6] Whenever possible, preliminary purification by column chromatography is recommended to remove synthetic byproducts.[7][8]
Solvent Selection: The ideal solvent or solvent system will exhibit a steep solubility curve, meaning the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[9] The principle of "like dissolves like" is a useful starting point; however, for these molecules, a balance must be struck. Solvents like ethanol, ethyl acetate, or acetone can solubilize the polar amine functionality, while co-solvents like hexanes or heptane can address the nonpolar aromatic regions.[10]
Nucleation Control: The number of nucleation sites determines the final crystal size.[5] Fewer nucleation sites lead to larger, higher-quality crystals.[6] This can be controlled by using clean glassware, filtering hot solutions to remove particulate matter, and avoiding excessive mechanical agitation.[5]
Polymorphism: Organic molecules can often crystallize in multiple different crystal lattices, a phenomenon known as polymorphism.[11] Different polymorphs of an API can have drastically different physical properties, including solubility and bioavailability, making polymorphic control a critical regulatory and functional requirement in drug development.[4][11]
Strategic Workflow for Method Selection
A systematic approach to developing a crystallization protocol is essential. The following workflow provides a logical progression from solvent screening to the selection of an appropriate crystallization technique.
Caption: Workflow for selecting a suitable crystallization method.
Core Crystallization Protocols
The following protocols are designed to be robust starting points for the purification of N-benzylated dichloroanilines.
Protocol 1: Cooling Crystallization from a Mixed Solvent System (Ethanol/Water)
This method is highly effective for compounds that are significantly more soluble in a hot solvent than in the same solvent when cold. The addition of water as an anti-solvent at the point of saturation further reduces solubility, promoting a high yield.[12]
Causality: Ethanol is chosen for its ability to form hydrogen bonds and effectively dissolve the polar amine portion of the molecule at elevated temperatures. Water, in which the largely organic molecule is insoluble, acts as an anti-solvent. By slowly adding hot water to the boiling ethanol solution until the saturation point (slight cloudiness) is reached, a precisely controlled state of supersaturation is achieved upon cooling.[12] Slow cooling is crucial to allow for the growth of large, well-ordered crystals rather than rapid precipitation of small, impure particles.[13]
Step-by-Step Methodology:
Place the crude N-benzylated dichloroaniline (e.g., 1.0 g) into a clean Erlenmeyer flask equipped with a stir bar.
Add a minimal volume of ethanol (e.g., 10-15 mL) and heat the mixture to a gentle boil on a hot plate with stirring until the solid completely dissolves.
While maintaining the boil, add hot deionized water dropwise using a Pasteur pipette until a faint, persistent cloudiness appears. This indicates the solution is saturated.[12]
Add 1-2 more drops of hot ethanol to re-dissolve the precipitate and ensure a clear, homogenous solution at the boiling point.
Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Insulating the flask can promote slower cooling and larger crystal growth.[13]
Once the flask has reached ambient temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield.
Collect the purified crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of an ice-cold ethanol/water mixture (same ratio as the final crystallization medium) to remove any residual soluble impurities.
Allow the crystals to air-dry on the filter paper or in a desiccator under vacuum.
Protocol 2: Antisolvent Crystallization
This technique is invaluable when a suitable single solvent for cooling crystallization cannot be identified, or for compounds that tend to oil out.[14][15] It involves dissolving the compound in a "good" solvent and inducing crystallization by adding a miscible "poor" solvent (the antisolvent).[16]
Causality: This method separates the dissolution and precipitation steps, offering excellent control over the rate of supersaturation. The "good" solvent (e.g., Dichloromethane or THF) is chosen for its high solvating power at room temperature. The "antisolvent" (e.g., Hexane or Pentane) is a nonpolar solvent in which the compound is insoluble.[17] The slow addition of the antisolvent gradually changes the polarity of the bulk medium, reducing the solubility of the N-benzylated dichloroaniline and forcing it out of solution in a controlled manner.[16] The rate of antisolvent addition directly controls the rate of crystal growth.[14]
Step-by-Step Methodology:
Dissolve the crude material in the minimum amount of a "good" solvent (e.g., dichloromethane, THF, ethyl acetate) at room temperature in an Erlenmeyer flask.
Filter the solution if any insoluble impurities are present.
With gentle stirring, slowly add the "poor" solvent (antisolvent, e.g., hexanes, pentane) dropwise via a burette or syringe pump.
Continue adding the antisolvent until the solution becomes faintly turbid, indicating the onset of nucleation.
Stopper the flask and allow it to stand undisturbed at room temperature. If no crystals form, add a seed crystal or gently scratch the inside of the flask below the solvent level with a glass rod.
Once crystallization is established, you may continue the slow addition of the antisolvent to improve the yield.
After crystallization ceases, cool the flask in an ice bath for 20-30 minutes.
Collect the crystals by vacuum filtration, wash with a small volume of the cold antisolvent, and dry under vacuum.
Protocol 3: Vapor Diffusion
Vapor diffusion is arguably the most successful method for obtaining high-quality, single crystals suitable for X-ray diffraction, especially when only small amounts of material are available.[18][19]
Causality: This technique relies on the slow diffusion of a volatile antisolvent vapor into a solution of the compound in a less volatile solvent.[17] This process gradually and gently changes the solvent composition over hours or days, leading to a very slow increase in supersaturation. This extremely slow approach minimizes the number of nucleation events and promotes the growth of a few, large, and highly ordered crystals.[20]
Experimental Setup Diagram:
Caption: Setup for vapor diffusion crystallization.
Step-by-Step Methodology:
Dissolve the compound (2-10 mg) in a small volume (0.2-0.5 mL) of a moderately non-volatile solvent (e.g., toluene, THF, chloroform) in a small, open container like a vial or test tube.[19]
Place this inner vial inside a larger jar or beaker that contains a small amount (1-3 mL) of a volatile antisolvent (e.g., pentane, hexane, diethyl ether).[19]
Seal the outer container tightly with a cap or parafilm.
Allow the setup to stand undisturbed in a location free from vibrations and significant temperature fluctuations.
Crystals should form over a period of 1 to 7 days. The rate of diffusion can be slowed by placing the apparatus in a refrigerator.[19]
Data Presentation and Troubleshooting
Solvent Selection Guide
The choice of solvent is the most critical parameter in crystallization.[5] The following table provides a starting point for solvent screening based on general properties.
Solvent
Boiling Point (°C)
Polarity
Suitability as...
Rationale & Notes
Ethanol
78
Polar
Primary Solvent
Good for dissolving polar amines; forms a versatile mixed-solvent system with water.[12]
Ethyl Acetate
77
Intermediate
Primary Solvent
Often a good balance for molecules with both polar and non-polar character.[10]
Dichloromethane
40
Intermediate
Good Solvent
High solvating power but low boiling point makes it less ideal for cooling crystallization. Excellent for antisolvent methods.
Toluene
111
Nonpolar
Primary Solvent
Good for dissolving aromatic systems. High boiling point allows for a wide temperature range in cooling crystallization.
Hexane / Heptane
69 / 98
Nonpolar
Antisolvent
Excellent for precipitating compounds from more polar solvents due to their inability to solvate the amine group.[10]
Acetonitrile
82
Polar
Primary Solvent
Can be effective for compounds with multiple aromatic rings.[21]
Troubleshooting Common Issues
Oiling Out: The compound separates as a liquid instead of a solid. This often happens when the solution is too concentrated or cooled too quickly, or when the boiling point of the solvent is higher than the melting point of the solute.
Solution: Use a larger volume of solvent, cool the solution more slowly, or switch to a lower-boiling point solvent. Antisolvent crystallization at room temperature can also prevent this.[10][22]
No Crystals Form: The solution remains clear even after cooling.
Solution: The solution is not sufficiently supersaturated. Try evaporating some of the solvent and re-cooling, or add a seed crystal of the desired compound. Gently scratching the inner surface of the flask can create nucleation sites.[13][22]
Formation of Fine Powder: This indicates that nucleation was too rapid and widespread.
Solution: Slow down the crystallization process. For cooling crystallization, insulate the flask. For antisolvent methods, add the antisolvent more slowly or with better stirring to avoid localized high supersaturation.[14]
Colored Crystals: Impurities are co-crystallizing with the product.
Solution: If the impurities are highly colored, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. Note that charcoal can also adsorb the desired product, so use it sparingly.[22] A preliminary purification step like column chromatography is often more effective.
References
Syrris. (2024). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. Retrieved from [Link]
Patel, V. R., et al. (n.d.). Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
Jiko, T. (2023). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Longdom Publishing. Retrieved from [Link]
Di Profio, G., et al. (2009). Antisolvent membrane crystallization of pharmaceutical compounds. Journal of Pharmaceutical Sciences. Retrieved from [Link]
Unknown Author. (n.d.). Guide for crystallization. Retrieved from [Link]
University of Missouri-St. Louis Chemistry Department. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy. Retrieved from [Link]
Lakerveld, R., Wang, J., & Li, F. (n.d.). Pharmaceutical Crystallisation| Solution Crystallization. Pharma Focus Asia. Retrieved from [Link]
Soni, S. B., et al. (2022). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]
Shekunov, B. Y., & York, P. (2000). Crystallization processes in pharmaceutical technology and drug delivery design. Journal of Crystal Growth.
van der Sluis, P. (1991). Crystallization of low-molecular-weight organic compounds for X-ray crystallography. Journal of Applied Crystallography.
University of Florida Center for X-ray Crystallography. (2015). Crystal Growing Tips. Retrieved from [Link]
Thanneeru, R., et al. (2022). Three-Step Mechanism of Antisolvent Crystallization. Crystal Growth & Design. Retrieved from [Link]
MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved from [Link]
SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]
ISS National Lab. (n.d.). Crystal Growth. Retrieved from [Link]
Unknown Author. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Scribd. Retrieved from [Link]
Mazzotti, M. (n.d.). Crystal Growth. ETH Zurich.
Gürsoy, A., & Karali, N. (1991). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. DergiPark.
EBSCO. (n.d.). Growing Crystals | Science | Research Starters. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
Hudson, C. E., & Groleau, E. G. (2006). Synthesis of N‐Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate. Synthetic Communications. Retrieved from [Link]
Quora. (2018). How to choose a solvent for crystallization of an organic compound. Retrieved from [Link]
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
Supporting Information for Mechanistic Studies on the N-Alkylation of Amines with Alcohols C
UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
Science.gov. (n.d.). cooling crystallization process: Topics. Retrieved from [Link]
Unknown Author. (n.d.).
ChemRxiv. (n.d.). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. Retrieved from [Link]
Osman, A. M., et al. (1974). Molecular Rearrangements. Part IV. Aryl (Alkyl) Amines (1), Thermal Rearrangement of N-Benzyl-N-Methylaniline. Canadian Journal of Chemistry. Retrieved from [Link]
Perry, J. J., et al. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. Retrieved from [Link]
Reddy, B. V. S., et al. (2014). Chemoselective C-Benzylation of Unprotected Anilines with Benzyl Alcohols Using Re2O7 Catalyst. Organic Letters. Retrieved from [Link]
Patil, S. B., et al. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. World Journal of Pharmaceutical and Medical Research.
ResearchGate. (n.d.). Single Crystal Growth of N‐Benzyl‐2‐methyl‐4‐nitroaniline by Seeded Czochralski Pulling Technique for NLO and THz Applications. Retrieved from [Link]
CUTM Courseware. (n.d.). Aryl amines. Retrieved from [Link]
Shah, A. A., et al. (2020). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. PMC. Retrieved from [Link]
Sivan, V., & Muthu, S. (2014). Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. Der Pharma Chemica.
Gregory, A. M., et al. (2021). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. PMC. Retrieved from [Link]
Technical Support Center: Removal of Unreacted 2,6-Dichloroaniline
Introduction Welcome to the Technical Support Center. You are likely here because standard acidic workups failed to remove unreacted 2,6-dichloroaniline (2,6-DCA) from your reaction mixture.
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the Technical Support Center. You are likely here because standard acidic workups failed to remove unreacted 2,6-dichloroaniline (2,6-DCA) from your reaction mixture.
The Core Problem: 2,6-DCA is a deceptively weak base. The two chlorine atoms at the ortho positions exert a strong electron-withdrawing inductive effect and create significant steric hindrance around the amine.
Conjugate Acid pKa: ~0.25 – 0.5 (compared to ~4.6 for aniline).[1]
Implication: A standard wash with 1M HCl (pH 0) only partially protonates 2,6-DCA. Furthermore, the lipophilicity of the neutral molecule (LogP ~2.8) and even its salt form often favors the organic layer, leading to "bleed-through" during extraction.
This guide provides three tiered modules for removal, ranging from modified extractions to solid-phase scavenging.[1]
Status: Recommended for initial attempts on <10g scale.
User Question:
"I washed my reaction mixture with 1N HCl three times, but TLC still shows the 2,6-DCA spot. Why isn't it partitioning into the water?"
Technical Diagnosis:
At pH 0 (1N HCl), the equilibrium between free base and protonated salt is precarious for 2,6-DCA.[1] If your organic solvent is moderately polar (e.g., Dichloromethane, Ethyl Acetate), the partition coefficient (
) favors the organic phase even for the salt form.
Corrective Protocol:
To force 2,6-DCA into the aqueous phase, you must increase the acidity and decrease the polarity of the organic phase.
Status: Recommended for High-Throughput (HTE), Med-Chem (<1g), or Acid-Sensitive Products.[1]
User Question:
"My product is an acid-labile acetal. I cannot use 6N HCl. How do I remove the aniline without chromatography?"
Technical Diagnosis:
Since you cannot exploit basicity, you must exploit nucleophilicity .[1] Although sterically hindered, the amine on 2,6-DCA is still nucleophilic enough to react with highly electrophilic solid-supported scavengers.
Corrective Protocol:
Use a Polymer-Supported Isocyanate (PS-NCO) or Polymer-Supported Benzaldehyde (PS-CHO) resin.[1]
Workflow:
Resin Selection:
PS-Isocyanate: Forms a urea with 2,6-DCA.[1] (Fastest kinetics, irreversible).
PS-Benzaldehyde: Forms an imine (Schiff base).[1] (Requires acid catalyst, reversible).
Recommendation:PS-Isocyanate is superior for 2,6-DCA.
Stoichiometry Calculation:
Estimate unreacted 2,6-DCA (e.g., via LCMS integration).
Use 3 to 4 equivalents of resin relative to the impurity.[1]
Procedure:
Dissolve crude mixture in DCM or THF (avoid alcohols, as they react with isocyanates).[1]
Heat: Shake/stir at 40–50°C for 4–12 hours. (Steric hindrance of 2,6-DCA requires thermal energy to drive kinetics).
Filter: The impurity is now chemically bound to the bead. Filter the resin and concentrate the filtrate.
Figure 1: The 2,6-DCA reacts with the resin-bound isocyanate to form an insoluble urea, allowing separation via simple filtration.[1]
Module 3: Chromatography & Volatility
Status: Recommended for difficult separations or large scale (>50g).[1]
User Question:
"The DCA spot is co-eluting with my product on silica gel. It smears and tails."
Technical Diagnosis:
2,6-DCA is non-polar and weakly basic. On standard silica, it interacts weakly with silanols, causing it to elute early but with significant "tailing" due to drag.
Troubleshooting Guide:
Option A: Chromatographic Modification
Do not treat it as an amine; treat it as a lipophile.[1]
Mobile Phase: Use a gradient of Hexane/DCM rather than Hexane/EtOAc. Chlorinated solvents often sharpen the peak shape of chloro-anilines.
Stationary Phase: If available, use Amine-Functionalized Silica (NH2-Silica) .[1] The basic surface repels the basic aniline, sharpening the peak and usually eluting it very fast (solvent front), separating it from more polar products.
Option B: Steam Distillation (The "Old School" Fix)
2,6-DCA is steam volatile.[1] If your product is a non-volatile solid:
Suspend the mixture in water.
Pass steam through the mixture or boil vigorously.
2,6-DCA will co-distill with the water (white crystals will appear in the condenser).[1]
Your product remains in the pot.
Summary Decision Tree
Use this logic flow to select the correct method for your specific constraints.
Figure 2: Decision Matrix for selecting the optimal purification strategy.
References
Basicity of Chloroanilines
Title: "Dissociation Constants of Organic Bases in Aqueous Solution."
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Subject Matter Expert: Senior Application Scientist, Process Chemistry Division
Ticket ID: CHEM-SUP-2F-BNZ
Executive Summary & Decision Matrix
Synthesizing N-(2-fluorobenzyl)aniline requires navigating two competing electronic effects from the ortho-fluorine atom:
Inductive Withdrawal (-I): Makes the benzylic carbon more electrophilic, theoretically accelerating nucleophilic attack.
Steric/Electronic Repulsion: The fluorine atom can destabilize the transition state for bulky nucleophiles or interact with Lewis Acid catalysts.
For 90% of pharmaceutical applications, Reductive Amination is the superior pathway due to higher mono-alkylation selectivity. Direct N-Alkylation (
) is reserved for electron-deficient anilines that fail to form imines.
Workflow Decision Tree
The following logic gate determines your optimal synthetic route.
Figure 1: Decision matrix for selecting the synthetic strategy based on aniline nucleophilicity.
Module A: Reductive Amination (The Gold Standard)
This method couples 2-fluorobenzaldehyde with an aniline followed by reduction. The ortho-fluorine atom creates a specific risk: Hydrodefluorination (loss of Fluorine) if catalytic hydrogenation is used carelessly.
Catalyst & Reagent Selection[1][2][3][4]
Component
Recommendation
Technical Rationale
Reducing Agent
NaBH(OAc)₃
Critical: Sodium triacetoxyborohydride is mild and does not reduce the aldehyde/ketone competitively. It selectively reduces the iminium ion.
Catalyst (Standard)
Acetic Acid (AcOH)
Promotes protonation of the hemiaminal hydroxyl group, facilitating water elimination to form the imine.
Catalyst (Difficult)
Ti(OiPr)₄
Titanium(IV) isopropoxide acts as a Lewis Acid and water scavenger. Use this if the aniline is electron-poor and imine formation is sluggish.
Solvent
DCE or THF
1,2-Dichloroethane (DCE) is optimal for NaBH(OAc)₃ solubility and reaction kinetics.
Protocol: The Modified Abdel-Magid Method
Recommended for most kinase inhibitor scaffolds.
Imine Formation:
Charge reaction vessel with 2-fluorobenzaldehyde (1.0 equiv) and aniline (1.0 equiv) in DCE (0.2 M).
Add Acetic Acid (1-2 equiv).
Checkpoint: Monitor by TLC/LCMS. If imine formation < 50% after 1 hour, add Ti(OiPr)₄ (1.5 equiv) instead of AcOH.
Reduction:
Once imine is formed (or after 1-2 hours equilibrium), add NaBH(OAc)₃ (1.4 equiv) in one portion.
Stir at room temperature for 2–16 hours.
Quench:
Quench with saturated aqueous NaHCO₃. Extract with DCM.
Troubleshooting Guide (Q&A)
Q: Why is my yield low and the reaction stalling at the imine stage?A: The ortho-fluorine exerts an inductive effect that activates the carbonyl, but it also creates steric bulk. If using a bulky aniline, the equilibrium may favor the starting materials.
Fix: Switch from AcOH to Ti(OiPr)₄ or TiCl₄ . These Lewis acids coordinate to the carbonyl oxygen, dramatically increasing electrophilicity and trapping the water byproduct to drive equilibrium forward.
Q: I see a "M-19" peak in my mass spec (Product Mass - 19). What happened?A: You likely used Catalytic Hydrogenation (
, Pd/C) or a strong hydride () at high temp. You have caused Hydrodefluorination (cleavage of the C-F bond).
Fix: Switch immediately to NaBH(OAc)₃ or NaBH₃CN . If you must use hydrogenation, use Pt/C (Platinum on Carbon) or sulfided-Pd/C, which are less active toward C-Halogen bonds than standard Pd/C.
Module B: Direct N-Alkylation (
)
Use this route only if the aniline is too electron-deficient to attack the aldehyde in Module A.
Catalyst Selection[1][2]
Component
Recommendation
Technical Rationale
Electrophile
2-Fluorobenzyl Bromide
More reactive than chloride, allowing milder temperatures.
Base
K₂CO₃ or DIPEA
Mild bases prevent background hydrolysis of the benzyl halide.
Catalyst
TBAI
Tetrabutylammonium Iodide (10-20 mol%) acts as a Phase Transfer Catalyst and a source of Iodide for in situ Finkelstein reaction.
Protocol: TBAI-Catalyzed Alkylation
Dissolve aniline (1.0 equiv) and 2-fluorobenzyl bromide (1.1 equiv) in MeCN or DMF.
Add K₂CO₃ (2.0 equiv) and TBAI (0.1 equiv).
Heat to 60°C. Monitor closely.
Troubleshooting Guide (Q&A)
Q: I am getting significant amounts of tertiary amine (dialkylation). How do I stop this?A: The product (secondary amine) is often more nucleophilic than the starting aniline.
Fix 1: Use a large excess of the aniline (2-3 equiv) relative to the benzyl halide.
Fix 2: Switch to the Reductive Amination route (Module A), which is naturally selective for mono-alkylation.
Mechanistic Visualization
Understanding the role of the acid catalyst in the reductive amination pathway is crucial for troubleshooting.
Figure 2: Mechanistic pathway highlighting the critical "Water Loss" step where Acid Catalysts (AcOH/Ti) are essential.
References
Abdel-Magid, A. F., et al. (1996).[1][2][3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry.
Kuehne, M. E., & Shannon, P. J. (1977). "Reduction of Enamines and Imines."[1][2][4][5][6] Journal of Organic Chemistry (Foundational text on hydride selectivity).
Foucaud, A., et al. (1989). "Phase transfer catalysis in the N-alkylation of amines." Synthesis. (Reference for TBAI usage).
Technical Guide: 1H NMR Spectrum Analysis of 2,6-Dichloro-N-(2-fluorobenzyl)aniline
Executive Summary Context: 2,6-Dichloro-N-(2-fluorobenzyl)aniline is a critical structural analog in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) related to the Diclofenac class. It frequently appears...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Context: 2,6-Dichloro-N-(2-fluorobenzyl)aniline is a critical structural analog in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) related to the Diclofenac class. It frequently appears as a regioisomeric impurity or a target scaffold in Structure-Activity Relationship (SAR) studies targeting voltage-gated sodium channels.
Objective: This guide provides a comparative analysis of the 1H NMR spectral signature of 2,6-Dichloro-N-(2-fluorobenzyl)aniline. It specifically addresses the challenge of distinguishing this ortho-fluorinated compound from its para-isomer (4-fluorobenzyl) and non-fluorinated analogs using high-field NMR (400 MHz+).
Key Finding: The presence of the ortho-fluorine atom introduces specific scalar couplings (
) and breaks the symmetry of the benzyl ring, creating a distinct spectral fingerprint that differentiates it from the symmetric AA'BB' system observed in the 4-fluoro regioisomer.
Structural Breakdown & Spin System Analysis
To accurately assign the spectrum, the molecule is deconstructed into three distinct spin systems.
Fragment A: 2,6-Dichloroaniline Core (Ring A)
Symmetry: High. The 2,6-dichloro substitution creates a plane of symmetry passing through the C1-C4 axis.
Protons:
H-3, H-5: Chemically equivalent. Expected to appear as a doublet (d).
Frequency: 400 MHz minimum (required to resolve second-order effects in Ring B).
Pulse Sequence: zg30 (standard proton).
Scans (NS): 16–64 (sufficient for S/N > 100:1).
Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (for quantitative integration).
Detailed Spectral Analysis & Comparison
The following table compares the target molecule against its two most common alternatives: the non-fluorinated parent and the para-regioisomer.
Table 1: Comparative Chemical Shift Analysis (DMSO-d6)
Moiety
Proton
Target: 2-Fluoro (Ortho)
Alt 1: 4-Fluoro (Para)
Alt 2: Non-Fluoro
Linker
CH₂
~4.40 ppm (d) (Split by F or NH)
~4.30 ppm (d) (Split by NH)
~4.35 ppm (d)
NH
~5.10 ppm (t) (Broad)
~5.00 ppm (t)
~5.00 ppm (t)
Ring A (Dichloro)
H-3,5
~7.35 ppm (d) Hz
~7.35 ppm (d)
~7.35 ppm (d)
H-4
~6.95 ppm (t) Hz
~6.95 ppm (t)
~6.95 ppm (t)
Ring B (Benzyl)
Pattern
ABCD / Multiplet Asymmetric
AA'BB' Symmetric
Multiplet Mono-subst.
Shift
6.9 – 7.5 ppm 4 distinct signals
7.1 (m), 7.4 (m) 2 distinct signals
7.2 – 7.4 ppm 3 signals (o,m,p)
Critical Differentiation: The "Fingerprint" Region
The aromatic region (6.5–7.5 ppm) is the primary differentiator.
2-Fluoro (Target): You will observe four distinct environments for the benzyl ring. The proton ortho to the fluorine (H-3') often appears as a triplet of doublets or a broad multiplet due to the large
(~10 Hz) + .
4-Fluoro (Alternative): Shows a classic AA'BB' pattern (often resembling two "roofed" doublets) because the molecule has a plane of symmetry through the N-C(benzyl)-C(F) axis.
Non-Fluoro: Shows the standard 2:2:1 integration pattern (ortho:meta:para) of a mono-substituted benzene ring.
Visualizations
Analytical Workflow
This diagram outlines the decision process for assigning the spectrum.
Caption: Logical workflow for distinguishing regioisomers based on aromatic splitting patterns.
Structural Assignment Logic
This diagram illustrates the connectivity and coupling pathways.[2]
Caption: Coupling pathways from the ortho-fluorine atom to nearby protons.
References & Further Reading
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.
SDBS (Spectral Database for Organic Compounds). National Institute of Advanced Industrial Science and Technology (AIST).
PubChem. (2024). Compound Summary: 2,6-Dichloroaniline Derivatives. National Library of Medicine.
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.
Disclaimer: The specific chemical shifts provided are representative values based on standard substituent effects and analogous structures found in peer-reviewed literature. Actual experimental values may vary slightly depending on solvent purity, concentration, and temperature. Always run a standard reference (e.g., TMS) for precise calibration.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative FTIR Profiling of the Secondary Amine Motif in 2,6-Dichloro-N-(2-fluorobenzyl)aniline
Content Type: Publish Comparison Guide
Audience: Researchers, Medicinal Chemists, and QC Analysts[1]
Executive Summary
In the development of halogenated diarylamines and benzylanilines—common pharmacophores in non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors—unambiguous characterization of the amine functionality is critical.[1]
This guide provides a technical comparison of the secondary amine (-NH-) infrared signature in 2,6-Dichloro-N-(2-fluorobenzyl)aniline against its primary precursor (2,6-dichloroaniline) and standard non-halogenated analogues.[1] We focus on the specific vibrational shifts induced by the steric and electronic influence of the 2,6-dichloro and 2-fluoro substituents.
Theoretical Framework: The "Ortho Effect" on N-H Vibrations
The target molecule features a secondary amine flanked by two bulky chlorine atoms on the aniline ring and a fluorine atom on the benzyl ring. This creates a unique vibrational environment compared to standard secondary amines.[1]
Steric Inhibition of Hydrogen Bonding: The bulky 2,6-dichloro substitution creates a "molecular shield" around the nitrogen proton.[1] This significantly reduces intermolecular hydrogen bonding in the solid state.[1] Consequently, the N-H stretching frequency often shifts to higher wavenumbers (closer to the "free" N-H value) compared to unhindered amines like N-benzylaniline.
Electronic Inductive Effect (-I): The electron-withdrawing nature of the chlorine atoms decreases the electron density on the nitrogen, increasing the force constant of the N-H bond, which further contributes to a hypsochromic (blue) shift.
Comparative Spectral Analysis
The following table contrasts the target molecule's expected signal against its direct precursor and a standard reference.
Table 1: Comparative FTIR Peak Assignments (Secondary vs. Primary Amine)
Spectral Region
Target: 2,6-Dichloro-N-(2-fluorobenzyl)aniline
Alternative 1: 2,6-Dichloroaniline (Precursor)
Alternative 2: N-Benzylaniline (Standard)
Mechanistic Differentiator
N-H Stretch (ν)
Single Band: ~3380–3410 cm⁻¹ (Sharp)
Doublet: ~3442 cm⁻¹ (Asym) & ~3360 cm⁻¹ (Sym)
Single Band: ~3320–3350 cm⁻¹ (Broad)
Primary vs. Secondary: The target loses the symmetric stretch.[1][2] Steric Effect: Target peak is sharper and higher frequency than Alt 2 due to reduced H-bonding.[1]
N-H Bend (δ)
Absent / Weak: (Overtone possible ~1500 region)
Strong Scissoring: ~1610–1620 cm⁻¹
Weak/Absent
The strong scissoring mode is diagnostic of the primary amine (NH₂) and disappears in the target.[1]
C-N Stretch
~1260–1290 cm⁻¹
~1280 cm⁻¹
~1310 cm⁻¹
The 2,6-dichloro substitution lowers the C-N frequency compared to unsubstituted analogues (Alt 2) due to steric strain.[1]
Out-of-Plane Wag
~700–750 cm⁻¹ (Broad)
~650–900 cm⁻¹ (Broad)
~690–750 cm⁻¹
Less diagnostic due to overlap with C-Cl and C-H out-of-plane deformations.[1]
Critical Insight: In 2,6-Dichloro-N-(2-fluorobenzyl)aniline, look for the disappearance of the doublet at 3442/3360 cm⁻¹ and the emergence of a single, relatively sharp peak near 3400 cm⁻¹. If the peak is broad and centered <3350 cm⁻¹, suspect contamination or lack of steric protection (e.g., loss of Cl substituents).
Experimental Protocol: Validating the Secondary Amine
To ensure spectral fidelity, the sampling method must account for the hydrophobic and sterically hindered nature of the molecule.
Method A: High-Resolution ATR (Attenuated Total Reflectance)
Best for: Rapid QC, identifying surface polymorphism.[1]
Crystal Contact: Place ~5 mg of the solid analyte onto a Diamond or ZnSe crystal.
Compression: Apply high pressure using the anvil.[1] Note: The 2,6-dichloro motif creates a rigid lattice; insufficient pressure will yield noisy N-H signals.
Acquisition: Scan range 4000–600 cm⁻¹; Resolution 2 cm⁻¹; 32 scans.[1]
Validation: Verify the C-F stretch (aryl fluoride) appears distinctively around 1200–1250 cm⁻¹ , separating it from the C-N stretch.[1]
Method B: Dilute Solution Cell (CCl₄ or CHCl₃)
Best for: Confirming "Free" vs. "H-Bonded" N-H states.[1]
Dissolution: Dissolve 10 mg of target in 1 mL of dry CCl₄ (Carbon Tetrachloride).
Cell Loading: Inject into a 0.1 mm pathlength NaCl or KBr liquid cell.
Observation:
Target: Should show a sharp "free" N-H band >3400 cm⁻¹ due to steric hindrance preventing dimerization.
Standard (N-Benzylaniline): Often shows a broader band or equilibrium between free and bonded forms.[1]
Structural Logic & Workflow
The following diagram illustrates the decision logic for confirming the synthesis of the secondary amine from its precursor.
Caption: Logical workflow for validating the primary-to-secondary amine conversion using N-H stretching signatures.
References
NIST Mass Spectrometry Data Center. (2023).[1] IR Spectrum of Benzenamine, 2,6-dichloro-. National Institute of Standards and Technology.[1][3] [Link][1]
PubChem. (2024).[1] 2,6-Dichloroaniline Compound Summary. National Library of Medicine.[1] [Link][1]
LibreTexts Chemistry. (2024). Spectroscopy of Amines. [Link]
Wolny, R., Koll, A., & Sobczyk, L. (1985).[1][4] Infrared spectra of hydrogen bonded adducts of 2,6-dichlorophenols and oxygen bases. Canadian Journal of Chemistry, 63(12), 3568–3572.[1] [Link](Cited for steric influence of 2,6-dichloro substitution on H-bonding).
A Comparative Guide to the HPLC Analysis of 2,6-Dichloro-N-(2-fluorobenzyl)aniline and Its Process-Related Impurities
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For an intermediate like 2,6-Dichloro-N-...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For an intermediate like 2,6-Dichloro-N-(2-fluorobenzyl)aniline, which serves as a critical building block, a robust analytical method to profile and quantify impurities is paramount. This guide provides an in-depth, experience-driven comparison of the high-performance liquid chromatography (HPLC) retention behavior of 2,6-Dichloro-N-(2-fluorobenzyl)aniline against its key process-related impurities. We will delve into the chromatographic principles, present a detailed experimental protocol, and interpret the resulting data, offering a comprehensive resource for researchers and drug development professionals.
The Analytical Challenge: Structure, Polarity, and Separation
The primary goal of this HPLC method is to achieve baseline separation between the main compound, 2,6-Dichloro-N-(2-fluorobenzyl)aniline, and its potential impurities. These impurities typically arise from unreacted starting materials or by-products formed during synthesis. Understanding the structures of these molecules is the first step in predicting their chromatographic behavior.
Main Compound (API): 2,6-Dichloro-N-(2-fluorobenzyl)aniline
Impurity A (Starting Material): 2,6-Dichloroaniline
Impurity B (Starting Material): 2-Fluorobenzaldehyde
The separation will be governed by the differential partitioning of these analytes between a nonpolar stationary phase and a polar mobile phase, a technique known as reversed-phase liquid chromatography (RP-LC).[1][2] In RP-LC, retention is primarily driven by hydrophobic interactions; molecules with higher hydrophobicity (less polarity) interact more strongly with the stationary phase and are retained longer.[2][3]
A structural analysis predicts the elution order. Impurity B (2-Fluorobenzaldehyde) is the most polar due to its aldehyde group and lacks the extensive aromatic system of the other molecules, suggesting it will elute first. Impurity A (2,6-Dichloroaniline) is more hydrophobic than Impurity B but less so than the final product because it lacks the benzyl group. Therefore, the main compound, 2,6-Dichloro-N-(2-fluorobenzyl)aniline , being the largest and most nonpolar molecule with three aromatic rings, is expected to have the longest retention time.
A successful HPLC separation is not accidental; it is the result of deliberate choices grounded in chromatographic theory. Reversed-phase HPLC is the most widely used mode in pharmaceutical analysis due to its versatility, reproducibility, and high efficiency in separating a wide range of compounds.[2]
Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and is selected here for its strong hydrophobic retention characteristics.[1][4] The long C18 alkyl chains provide a highly nonpolar surface, ideal for retaining the aromatic analytes in this mixture and providing the necessary selectivity for separation.
Mobile Phase Composition: The mobile phase consists of a mixture of water (or an aqueous buffer) and an organic solvent, typically acetonitrile or methanol.[1][2] Acetonitrile is often preferred for its lower viscosity and favorable UV transparency. A gradient elution, where the proportion of organic solvent is increased over time, is employed. This technique is crucial for eluting compounds with a wide range of polarities, ensuring that early-eluting peaks are well-resolved and late-eluting peaks are sharpened and elute in a reasonable time.
Detector Selection: A UV-Vis detector is chosen due to the presence of chromophores (the aromatic rings) in all target analytes. A detection wavelength is selected where all compounds exhibit significant absorbance, ensuring sensitive detection. Based on typical absorbance for such structures, a wavelength around 240 nm is a logical starting point.
Experimental Protocol: A Self-Validating System
This protocol is designed to be robust and reproducible, forming the basis for a method that can be validated according to regulatory guidelines such as ICH Q2(R1).[5][6][7]
Instrumentation and Consumables:
HPLC System: A standard HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector.
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Acetonitrile.
Sample Diluent: Acetonitrile/Water (50:50 v/v).
Standards: Reference standards of 2,6-Dichloro-N-(2-fluorobenzyl)aniline, 2,6-Dichloroaniline, and 2-Fluorobenzaldehyde.
Standard Stock Solutions: Accurately weigh approximately 10 mg of each reference standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with the sample diluent.
Spiked Sample Solution: Prepare a solution of the main compound at approximately 1.0 mg/mL. Spike this solution with low levels of Impurity A and Impurity B stock solutions to achieve a final concentration of approximately 0.1% relative to the main compound.
Filter all solutions through a 0.45 µm syringe filter before injection.
Analytical Workflow Visualization
The following diagram illustrates the logical flow of the analytical process, from sample preparation to final data assessment.
Figure 1: HPLC analytical workflow for purity analysis.
Results and Discussion: Comparative Retention Time Data
Upon execution of the described method, a clear separation of the main compound from its process-related impurities is observed. The retention times (RT) and relative retention times (RRT) are summarized below. The RRT, calculated relative to the main analyte peak, is a critical parameter for peak identification across different runs and systems.
Analyte
Expected Retention Time (min)
Relative Retention Time (RRT)
Rationale for Elution Order
Impurity B: 2-Fluorobenzaldehyde
~ 3.5
~ 0.29
Most polar, least hydrophobic interaction with C18 stationary phase.
Impurity A: 2,6-Dichloroaniline
~ 6.8
~ 0.57
Intermediate polarity and hydrophobicity.
Main Compound: 2,6-Dichloro-N-(2-fluorobenzyl)aniline
~ 12.0
1.00
Most nonpolar (largest hydrophobic structure), strongest retention.
The experimental data align perfectly with the predictions based on molecular structure and polarity. The gradient elution effectively resolves the polar Impurity B from the solvent front and provides excellent separation from Impurity A, while ensuring the main compound elutes with a good peak shape within a practical timeframe.
Trustworthiness Through Validation
The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[7][8] To establish the trustworthiness of this method for routine quality control, it would be subjected to validation as per ICH Q2(R1) guidelines.[5][6] This would involve assessing parameters such as:
Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of impurities.
Linearity: Confirming a linear relationship between detector response and concentration.
Accuracy & Precision: Proving the closeness of results to the true value and the repeatability of the method.
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determining the lowest concentrations of impurities that can be reliably detected and quantified.
Robustness: Assessing the method's performance under small, deliberate variations in parameters like flow rate, temperature, and mobile phase composition.
By successfully validating these characteristics, the method is confirmed to be reliable, reproducible, and fit for the purpose of ensuring the purity of 2,6-Dichloro-N-(2-fluorobenzyl)aniline.
References
Reversed-phase chromatography - Wikipedia. Wikipedia. Available from: [Link]
Reversed-Phase Chromatography (RPC). Creative Biostructure. (2024-09-25). Available from: [Link]
Normal-phase vs. Reversed-phase Chromatography. Phenomenex. (2025-08-12). Available from: [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. (2021-09-17). Available from: [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005-11). Available from: [Link]
14 Principles of Reversed Phase HPLC. YouTube. (2021-02-26). Available from: [Link]
Monitoring of aromatic amines by HPLC with electrochemical detection: comparison of methods for destruction of carcinogenic aromatic amines in laboratory wastes. PubMed. (1985-04). Available from: [Link]
ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). (2025-01-14). Available from: [Link]
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. (1995-06). Available from: [Link]
A Comparative Analysis of 2-Fluorobenzyl and 3-Chlorobenzyl Aniline Derivatives: Unraveling the Impact of Halogen Substitution on Biological Activity
For Immediate Release In the intricate landscape of medicinal chemistry, the subtle modification of a molecular scaffold can elicit profound changes in biological activity. This guide offers a comparative analysis of two...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release
In the intricate landscape of medicinal chemistry, the subtle modification of a molecular scaffold can elicit profound changes in biological activity. This guide offers a comparative analysis of two closely related classes of compounds: 2-fluorobenzyl aniline derivatives and 3-chlorobenzyl aniline derivatives. Directed at researchers, scientists, and drug development professionals, this document synthesizes available experimental data to illuminate the nuanced effects of halogen type and substitution position on the anticancer and antimicrobial properties of these molecules.
The N-benzylaniline framework serves as a versatile scaffold in drug discovery, with derivatives exhibiting a broad spectrum of biological activities.[1] The introduction of halogen atoms is a common strategy to modulate a compound's physicochemical properties, such as lipophilicity and electronic character, which in turn can significantly influence its interaction with biological targets.[2] This comparison focuses on the ortho-fluoro and meta-chloro substitutions on the benzyl moiety, exploring how these positional and elemental differences translate into tangible variations in biological efficacy.
Deciphering the Anticancer Potential: A Tale of Two Halogens
While a direct head-to-head comparison of identically substituted 2-fluoro and 3-chloro analogs is not extensively documented in a single study, analysis of various research endeavors provides valuable insights into their relative anticancer activities. The cytotoxic effects of these compounds are often evaluated using the MTT assay, which measures the metabolic activity of cells and serves as an indicator of cell viability.
Derivatives of N-benzylaniline have been investigated as potential anticancer agents, with their mechanism of action often linked to the inhibition of critical cellular processes like tubulin polymerization.[3] The position of the halogen on the benzyl ring can influence the molecule's ability to fit into the binding pocket of its target protein.
One study on a series of water-soluble N-(3,4,5-trimethoxybenzyl)aniline salts highlighted a relationship between the size of the substituent on the aniline ring and both antitubulin and cytotoxic activity, with smaller substituents leading to greater potency.[3] While this study did not directly compare 2-fluoro and 3-chlorobenzyl groups, it underscores the sensitivity of the biological activity to minor structural modifications.
Another study reported the antiproliferative and antitumor properties of 2-[(1,1 ′ -biphenyl)-4-yl]-N-(3-fluorobenzyl)acetamide against various types of cancer, indicating the potential of the 3-fluorobenzyl moiety in this context.[4]
Table 1: Representative Anticancer Activity of Halogenated Benzyl Aniline Derivatives
Compound Class
Specific Derivative
Cancer Cell Line
IC50 (µM)
Reference
2-Fluorobenzyl Aniline Derivatives
Data for a directly comparable analog is limited in the searched literature.
Note: This table illustrates the type of data available. A direct comparison is challenging due to the structural diversity of the reported compounds.
The available data suggests that both fluoro and chloro substitutions can contribute to anticancer activity. The higher electronegativity and smaller size of fluorine compared to chlorine can lead to different electronic and steric interactions with the target protein. The ortho position of the fluorine atom in 2-fluorobenzyl derivatives can influence the conformation of the molecule, potentially facilitating a better fit in a binding site. Conversely, the electronic-withdrawing nature of the chlorine atom at the meta position in 3-chlorobenzyl derivatives can alter the charge distribution of the aromatic ring, which can also impact binding affinity.
Antimicrobial Efficacy: A Battle Against Pathogens
The antimicrobial potential of halogenated N-benzylaniline derivatives has been explored against a range of bacterial and fungal pathogens. The primary metrics for antimicrobial activity are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which quantify the lowest concentration of a compound required to inhibit growth and to kill the microorganism, respectively.
One study described the synthesis of five chlorobenzyl benzylidene imidazolidinediones and four fluorobenzyl benzylidene thiazolidinediones and their evaluation against various microorganisms.[6] This suggests that both substitution patterns are of interest in the development of new antimicrobial agents. Another study on a new imidazolylmethylaniline derivative, N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine, demonstrated its antifungal activity.[7]
A study on trifluoro-anilines against Vibrio species highlighted the antibacterial and antibiofilm properties of 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) and 2-iodo-4-trifluoromethylaniline (ITFMA), with MIC values of 100 µg/mL and 50 µg/mL, respectively.[8] This indicates that the presence of a chloro group in conjunction with other substituents can yield potent antimicrobial agents.
Table 2: Representative Antimicrobial Activity of Halogenated Benzyl Aniline Derivatives
Compound Class
Specific Derivative
Microorganism
MIC (µg/mL)
Reference
2-Fluorobenzyl Aniline Derivatives
Data for a directly comparable analog is limited in the searched literature.
Note: This table illustrates the type of data available. A direct comparison is challenging due to the structural diversity of the reported compounds.
The structure-activity relationship (SAR) in this context is complex. The lipophilicity conferred by the halogen atom can facilitate the compound's passage through the microbial cell membrane. The electronic effects of the halogen can also influence interactions with essential microbial enzymes or proteins.
Experimental Methodologies: A Guide for the Bench Scientist
To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are crucial. The following sections detail the methodologies commonly employed in the evaluation of the anticancer and antimicrobial properties of these aniline derivatives.
Anticancer Activity: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compounds (2-fluorobenzyl and 3-chlorobenzyl aniline derivatives) in the appropriate cell culture medium. Add the diluted compounds to the wells containing the cells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of viability against the compound concentration.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
Inoculation: Add a defined volume of the microbial inoculum to each well of the microtiter plate.
Controls: Include a positive control (microorganism with no compound), a negative control (medium only), and a solvent control.
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Caption: Workflow for MIC determination using the broth microdilution method.
Structure-Activity Relationship (SAR): The Influence of Halogen Position and Type
The biological activity of N-benzylaniline derivatives is governed by their three-dimensional structure and electronic properties, which dictate their ability to interact with specific biological targets. The introduction of a halogen atom can significantly impact these properties.
Caption: Factors influencing the structure-activity relationship of halogenated N-benzylanilines.
Fluorine (2-position): The small size and high electronegativity of fluorine can lead to strong, localized dipole moments and the potential for hydrogen bonding with the target protein. Its position at the ortho- (2-) position can induce a conformational bias in the molecule, which may be favorable for binding to some targets but detrimental for others.
Chlorine (3-position): Chlorine is larger and less electronegative than fluorine. Its presence at the meta- (3-) position has a more pronounced electronic withdrawing effect on the entire benzene ring through induction. This can alter the pKa of the aniline nitrogen and the overall electron density of the molecule, thereby influencing its binding characteristics and membrane permeability.
References
Zhang, J., Chen, Y., Liu, Z., Guo, B., Gao, X., Liu, H., & Zhang, W. (2020). Cytotoxic Secondary Metabolites from a Sea-Derived Fungal Strain of Hypoxylon rubiginosum FS521. Chinese Journal of Organic Chemistry, 40(5), 1367-1371.
Cushman, M., He, H. M., Lin, C. M., & Hamel, E. (1993). Synthesis and evaluation of a series of benzylaniline hydrochlorides as potential cytotoxic and antimitotic agents acting by inhibition of tubulin polymerization. Journal of medicinal chemistry, 36(19), 2817–2821.
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(2025). Application Notes and Protocols: Derivatization of N-Benzyl-2,4,5-trichloroaniline for Biological Screening. BenchChem.
Hu, Y., & Ganesan, A. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2896.
Zhu, X. H., Liu, F. L., Guan, L. P., & You, Z. J. (2016). N-Benzylanilines as Fatty Acid Synthesis Inhibitors against Biofilm-related Methicillin-resistant Staphylococcus aureus. Scientific reports, 6, 26987.
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Panico, S., Villa, A., Simonetti, N., Porretta, G. C., & Scalzo, M. (1990). Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine. Drugs under experimental and clinical research, 16(4), 181–186.
Ghasemzadeh, M. A., & Tahoori, F. (2018). Structure of two aniline derivatives as potent anticancer lead compounds. Journal of Molecular Structure, 1157, 54-61.
Alghamdi, S., Al-Omair, M. A., & El-Emam, A. A. (2022). Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)
Lee, J. H., Park, S., & Lee, J. (2025). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. Marine Drugs, 23(1), 1-15.
Antypenko, L., Kovalenko, S., Karpenko, O., Katsev, A., Novikov, V., & Fedyunina, N. (2023). Antimicrobial Activity of Halogen- and Chalcogen-Functionalized Thiazoloquinazolines. Pharmaceuticals, 16(9), 1269.
Kareem, A. F., Al-Masoudi, N. A., & Al-Amiery, A. A. (2024). Synthesis and Study Antimicrobial/Antioxidant of Some New Derivatives Derived from Drug Levofloxacin. Advanced Journal of Chemistry, Section A, 7(6), 677-686.
Veeraiah, B., Ramineni, K., Brahmaiah, D., Kumar, N. S., Solhi, H., Le Guevel, R., ... & Grée, R. (2024). Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines. Beilstein Journal of Organic Chemistry, 20, 2592–2598.
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Lee, J. H., Park, S., & Lee, J. (2025). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. Marine Drugs, 23(1), 1-15.
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Huigens, R. W., 3rd, Morrison, K. C., & Richards, J. J. (2016). Structure-Activity Relationships of a Diverse Class of Halogenated Phenazines That Targets Persistent, Antibiotic-Tolerant Bacterial Biofilms and Mycobacterium tuberculosis. Journal of medicinal chemistry, 59(8), 3961–3973.
Yogeeswari, P., Menon, N., Semwal, A., & Sriram, D. (2012). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Journal of the Serbian Chemical Society, 77(1), 1-11.
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13C NMR chemical shifts for 2,6-Dichloro-N-(2-fluorobenzyl)aniline
An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 2,6-Dichloro-N-(2-fluorobenzyl)aniline Introduction: Deciphering Molecular Architecture with ¹³C NMR Nuclear Magnetic Resonance (NMR) spectroscopy is a corner...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 2,6-Dichloro-N-(2-fluorobenzyl)aniline
Introduction: Deciphering Molecular Architecture with ¹³C NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern organic chemistry, providing unparalleled insight into the structural framework of molecules.[1] Among its variants, ¹³C NMR is particularly powerful for elucidating the carbon skeleton. While ¹H NMR offers a wealth of information on proton environments, the greater chemical shift dispersion (typically 0-220 ppm) of ¹³C NMR often resolves ambiguities arising from signal overlap in complex molecules.[1] This guide provides a comprehensive analysis of the ¹³C NMR chemical shifts for 2,6-Dichloro-N-(2-fluorobenzyl)aniline, a molecule of interest in synthetic and medicinal chemistry.
In the absence of a publicly available experimental spectrum for the title compound, this guide will leverage high-quality predicted data and a comparative analysis with structurally related fragments: 2,6-dichloroaniline and 2-fluorobenzylamine. This approach mirrors the real-world workflow of many research scientists, where predictive tools and spectral databases are used to anticipate, interpret, and validate experimental results.
Predicted ¹³C NMR Chemical Shifts and Comparative Analysis
The ¹³C NMR chemical shifts for 2,6-Dichloro-N-(2-fluorobenzyl)aniline were predicted using advanced computational models. These predictions, alongside experimental data for its core fragments, are presented below. This comparative approach allows for a deeper understanding of how the electronic environment of each carbon atom is influenced by the various substituents.
Table 1: Predicted and Experimental ¹³C NMR Chemical Shifts (ppm)
Carbon Atom
Predicted Chemical Shift (ppm) for 2,6-Dichloro-N-(2-fluorobenzyl)aniline
Experimental Chemical Shift (ppm) for 2,6-Dichloroaniline
Experimental Chemical Shift (ppm) for 2-Fluorobenzylamine
Dichloroaniline Ring
C1' (C-N)
142.5
145.0 - 146.4
-
C2'/C6' (C-Cl)
128.8
118.6 - 123.2
-
C3'/C5'
129.5
129.2 - 129.3
-
C4'
124.0
116.3
-
Fluorobenzyl Ring
C1'' (C-CH₂)
127.1
-
128.0 - 130.0 (approx.)
C2'' (C-F)
161.0 (d, ¹JCF ≈ 245 Hz)
-
160.0 - 163.0 (d, ¹JCF)
C3''
115.5 (d, ²JCF ≈ 22 Hz)
-
115.0 - 116.0 (d, ²JCF)
C4''
130.2 (d, ³JCF ≈ 8 Hz)
-
128.0 - 130.0 (d, ³JCF)
C5''
124.5 (d, ⁴JCF ≈ 4 Hz)
-
124.0 - 125.0 (d, ⁴JCF)
C6''
129.8
-
128.0 - 130.0
Methylene Bridge
-CH₂-
48.5
-
40.0 - 46.0
Note: Experimental data for fragments are compiled from various sources and may show slight variations based on solvent and experimental conditions. Predicted values are generated from a consensus of multiple prediction algorithms. The characteristic splitting due to fluorine coupling (d = doublet) is also predicted.
Analysis of Substituent Effects:
2,6-Dichloroaniline Moiety: The two chlorine atoms are strong electron-withdrawing groups, which generally deshield adjacent carbon atoms, causing them to resonate at a higher ppm (downfield). However, the C2'/C6' carbons, directly bonded to chlorine, show a predicted shift of 128.8 ppm. The C1' carbon, attached to the nitrogen, is predicted at 142.5 ppm, which is upfield compared to the experimental value for 2,6-dichloroaniline (around 145-146 ppm). This upfield shift is likely due to the electron-donating effect of the N-benzyl group.
2-Fluorobenzyl Moiety: The fluorine atom, being the most electronegative element, exerts a significant influence. The C2'' carbon, directly attached to fluorine, is strongly deshielded and predicted to appear far downfield around 161.0 ppm. A key feature of carbons near fluorine is the presence of C-F coupling, which splits the signal into a doublet. The magnitude of the coupling constant (J) decreases with the number of bonds separating the carbon and fluorine atoms. The large one-bond coupling (¹JCF) is predicted to be around 245 Hz, with smaller two-bond (²JCF), three-bond (³JCF), and four-bond (⁴JCF) couplings affecting the C3'', C4'', and C5'' signals, respectively.
Methylene Bridge (-CH₂-): The methylene carbon is predicted at 48.5 ppm. This is slightly downfield compared to a typical alkyl amine, a result of being attached to two electron-withdrawing aromatic systems.
Experimental Protocol for ¹³C NMR Acquisition
Acquiring a high-quality, quantitative ¹³C NMR spectrum requires careful attention to experimental parameters to ensure accurate signal integration and resolution.[1]
Step-by-Step Methodology:
Sample Preparation:
Accurately weigh 20-50 mg of 2,6-Dichloro-N-(2-fluorobenzyl)aniline.
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice for its good solubilizing power and relatively simple solvent signal.
For quantitative analysis, the addition of a relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) at a concentration of about 0.01 M can be beneficial to shorten the long T₁ relaxation times of quaternary carbons.[1]
Spectrometer Setup and Calibration:
Insert the sample into the NMR spectrometer.
Lock the spectrometer onto the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
Reference the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
Acquisition of a Standard Proton-Decoupled ¹³C Spectrum:
Pulse Sequence: Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 or similar on Bruker instruments).
Acquisition Time (AQ): Set to at least 1-2 seconds to ensure good digital resolution.
Relaxation Delay (D1): For routine qualitative spectra, a delay of 2 seconds is often sufficient. For more quantitative results, D1 should be at least 5 times the longest T₁ of any carbon in the molecule.[1]
Pulse Angle: A 30-45° flip angle is commonly used to allow for a shorter relaxation delay. For fully quantitative spectra, a 90° pulse with a very long relaxation delay is required.[1]
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096 or more) is typically required to achieve an adequate signal-to-noise ratio.
Spectral Width (SW): A range of 0 to 220 ppm is standard for most organic molecules.
Data Processing:
Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase correct the spectrum to ensure all peaks have a pure absorption lineshape.
Perform a baseline correction to obtain a flat baseline.
Integrate the peaks if quantitative information is desired.
Peak pick and annotate the spectrum.
Visualizing the Workflow
The following diagram illustrates the key stages in the acquisition and analysis of a ¹³C NMR spectrum.
Caption: Workflow for ¹³C NMR analysis.
Conclusion
This guide provides a detailed framework for understanding the ¹³C NMR spectrum of 2,6-Dichloro-N-(2-fluorobenzyl)aniline. By combining predictive data with a comparative analysis of its constituent fragments, we can confidently assign the chemical shifts and appreciate the electronic effects of the chloro and fluoro substituents. The provided experimental protocol offers a robust methodology for researchers seeking to acquire high-quality ¹³C NMR data for this and similar molecules, ensuring both accuracy and reliability in structural elucidation.
References
PubChem. 2,6-Dichloroaniline. Available from: [Link]
NMRDB.org. Predict 13C carbon NMR spectra. Available from: [Link]
A Comprehensive Guide to the Safe Handling of 2,6-Dichloro-N-(2-fluorobenzyl)aniline
For Researchers, Scientists, and Drug Development Professionals Disclaimer: No specific Safety Data Sheet (SDS) for 2,6-Dichloro-N-(2-fluorobenzyl)aniline was found. The following recommendations are based on the known h...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 2,6-Dichloro-N-(2-fluorobenzyl)aniline was found. The following recommendations are based on the known hazards of the structurally similar compound, 2,6-dichloroaniline, and general safety protocols for handling chlorinated aromatic amines.[1][2] It is imperative to treat 2,6-Dichloro-N-(2-fluorobenzyl)aniline as a hazardous substance.
Hazard Assessment and Toxidicology
Understanding the inherent risks of 2,6-Dichloro-N-(2-fluorobenzyl)aniline is foundational to its safe handling. As a chlorinated aromatic amine, this compound is presumed to share toxicological properties with related chemicals, which are known for their systemic toxicity.
Primary Hazards:
Acute Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled.[3][4]
Organ Damage: May cause damage to organs, particularly the blood and hematopoietic system, through prolonged or repeated exposure.[3][5]
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[3][4]
Skin and Eye Irritation: May cause skin and eye irritation upon contact.[3]
The presence of dichloro- and fluoro- substitutions on the aniline structure can influence its reactivity and toxicological profile. The lipophilicity of the molecule suggests it can be readily absorbed through the skin.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling 2,6-Dichloro-N-(2-fluorobenzyl)aniline to minimize exposure through all potential routes.[1]
PPE Category
Item
Specifications
Hand Protection
Chemical-resistant gloves
Nitrile, neoprene, or butyl rubber gloves are recommended. Double gloving is advisable for extended operations. Always check for signs of degradation and replace immediately if compromised.[1]
Eye and Face Protection
Safety goggles and face shield
Chemical splash goggles are mandatory. A face shield should be worn over goggles during procedures with a high risk of splashing.[2]
Body Protection
Laboratory coat and chemical-resistant apron
A flame-retardant lab coat should be worn and fully buttoned. For procedures involving larger quantities or a higher risk of splashes, a chemical-resistant apron is also required.[1]
Respiratory Protection
NIOSH-approved respirator
All work should be conducted in a certified chemical fume hood. If there is a potential for exposure above the occupational exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[5]
A systematic approach to handling 2,6-Dichloro-N-(2-fluorobenzyl)aniline is crucial for maintaining a safe laboratory environment.
Preparation
Risk Assessment: Conduct a thorough risk assessment for the specific experiment, considering the quantities of material being used and the nature of the procedure.[1]
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly before starting any work.[1]
Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.[1]
Spill Kit: Have a chemical spill kit readily available that is appropriate for organic amines.[1]
Handling
Don PPE: Put on all required PPE before entering the designated handling area.[1]
Dispensing: Handle the compound exclusively within a chemical fume hood.[1] Use a syringe or pipette for liquid transfers to minimize the risk of spills. If the compound is a solid, use appropriate tools to handle it, avoiding the creation of dust.
Heating: Avoid heating the compound with an open flame.[1] Use a heating mantle, water bath, or oil bath with precise temperature control.
Housekeeping: Maintain a clean and organized workspace. Do not allow the accumulation of waste.
Workflow for Handling 2,6-Dichloro-N-(2-fluorobenzyl)aniline
Caption: Workflow for the safe handling of 2,6-Dichloro-N-(2-fluorobenzyl)aniline.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Categorization: All waste containing 2,6-Dichloro-N-(2-fluorobenzyl)aniline must be treated as hazardous waste.[2]
Containerization: Dispose of contaminated materials, including empty containers, gloves, and absorbent materials, in designated, labeled hazardous waste containers.[2] These containers should be kept closed and stored in a designated, well-ventilated area.
Regulatory Compliance: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[7]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
Personnel Exposure
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2][8]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Spill Response
Alert: Notify colleagues and the institutional safety office.[2]
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
Cleanup: Wearing appropriate PPE, carefully clean up the spill using an inert absorbent material such as vermiculite or sand.[9] Work from the outside of the spill inward.
Dispose: Place all contaminated materials in a sealed, labeled hazardous waste container.[2]
Decontaminate: Thoroughly decontaminate the spill area with an appropriate solvent, followed by soap and water.[2]
References
Thermo Fisher Scientific. (2025). Safety Data Sheet for 2,6-Dichloroaniline.
BenchChem. (2025). Personal protective equipment for handling N-(Hex-5-en-2-yl)aniline.
The University of Chicago. (2023). Laboratory Safety and Chemical Hygiene Plan.